methyl 4-amino-1H-indazole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHRBUYRORKISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=CC=CC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360946-93-5 | |
| Record name | methyl 4-amino-1H-indazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-amino-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 4-amino-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutics. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data for the title compound.
Synthesis Methodology
The synthesis of this compound can be achieved through a multi-step process. A logical and efficient synthetic strategy commences with the formation of a substituted indazole ring, followed by functional group manipulations to yield the desired product. A plausible and commonly employed route involves the initial synthesis of a nitro-substituted indazole precursor, which is subsequently esterified and then reduced to the target amino-indazole.
A general approach for synthesizing the indazole core involves the nitrosation of indole derivatives. Following the formation of the indazole-3-carboxylic acid, standard esterification procedures can be applied. The final step is the reduction of the nitro group to an amine, which can be accomplished using various established methods, such as catalytic hydrogenation.
Proposed Synthetic Pathway
The proposed synthetic pathway is a three-step process starting from 4-nitro-1H-indazole-3-carboxylic acid. This precursor can be synthesized via the nitrosation of the corresponding indole.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound. These protocols are based on established and reliable procedures for similar chemical transformations.[1]
Step 1: Synthesis of Methyl 4-nitro-1H-indazole-3-carboxylate
Materials:
-
4-Nitro-1H-indazole-3-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred solution of 4-nitro-1H-indazole-3-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid dropwise at a temperature below 10°C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Filter the resulting precipitate and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure methyl 4-nitro-1H-indazole-3-carboxylate as a yellow solid.
Step 2: Synthesis of this compound
Materials:
-
Methyl 4-nitro-1H-indazole-3-carboxylate
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a flask suitable for hydrogenation, dissolve methyl 4-nitro-1H-indazole-3-carboxylate (1 equivalent) in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel to obtain pure this compound.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following tables summarize the expected quantitative and spectroscopic data, which are predicted based on the analysis of structurally related indazole derivatives.[2][3]
Quantitative Data (Predicted)
| Parameter | Predicted Value |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not available |
| Yield | >80% (for the reduction step) |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.0 | br s | 1H | NH (indazole) |
| ~7.5-7.7 | m | 1H | Ar-H |
| ~7.0-7.2 | m | 1H | Ar-H |
| ~6.5-6.7 | m | 1H | Ar-H |
| ~5.0 | br s | 2H | NH₂ |
| ~3.9 | s | 3H | OCH₃ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~163 | C=O (ester) |
| ~145 | C (Ar-NH₂) |
| ~140 | C (Ar) |
| ~135 | C (Ar) |
| ~125 | C (Ar) |
| ~115 | C (Ar) |
| ~110 | C (Ar) |
| ~105 | C (Ar) |
| ~52 | OCH₃ |
IR (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3450-3300 | N-H stretching (amine and indazole) |
| ~1700 | C=O stretching (ester) |
| ~1620 | N-H bending |
| 1600-1450 | C=C stretching (aromatic) |
| ~1250 | C-O stretching (ester) |
Mass Spectrometry (ESI-MS)
| m/z | Assignment |
|---|---|
| 192.07 | [M+H]⁺ |
| 214.05 | [M+Na]⁺ |
Experimental and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.
References
Spectral Analysis of Methyl 4-Amino-1H-indazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for methyl 4-amino-1H-indazole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct spectral data in public literature, this guide presents extrapolated data based on the analysis of structurally similar indazole derivatives. The information herein is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Chemical Structure
Figure 1. The chemical structure of this compound.
Molecular Formula: C₉H₉N₃O₂ Molecular Weight: 191.19 g/mol IUPAC Name: this compound
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. This data is an educated estimation derived from the spectral characteristics of analogous compounds, including methyl 1H-indazole-3-carboxylate and various amino-substituted aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.5 | br s | 1H | N-H (indazole) |
| ~7.5 | d | 1H | Ar-H |
| ~7.1 | t | 1H | Ar-H |
| ~6.5 | d | 1H | Ar-H |
| ~5.5 | br s | 2H | NH₂ |
| 3.85 | s | 3H | OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type |
| ~165 | C=O |
| ~145 | C |
| ~140 | C |
| ~128 | C |
| ~125 | CH |
| ~115 | C |
| ~110 | CH |
| ~105 | CH |
| ~52 | OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (NH₂ and N-H) |
| 3050 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic, OCH₃) |
| ~1700 | Strong | C=O stretching (ester) |
| 1620 - 1580 | Medium | N-H bending, C=C stretching (aromatic) |
| 1500 - 1400 | Medium | C=C stretching (aromatic) |
| 1300 - 1200 | Strong | C-O stretching (ester) |
| ~800 | Medium | C-H bending (aromatic, out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 191 | [M]⁺ (Molecular Ion) |
| 160 | [M - OCH₃]⁺ |
| 132 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for Spectroscopic Structure Elucidation.
The Aminoindazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Among its derivatives, aminoindazoles have garnered significant attention, forming the foundation of numerous therapeutic agents, particularly in oncology. This technical guide provides an in-depth exploration of the discovery and history of aminoindazole derivatives, detailing key synthetic milestones, structure-activity relationships, and their impact on modern drug discovery.
Discovery and History: From Obscure Heterocycle to Privileged Scaffold
The journey of the indazole ring system began in the late 19th century. In 1883, the eminent chemist Emil Fischer reported the first synthesis of an indazolone, an oxo-substituted derivative, by heating o-hydrazinobenzoic acid.[1] This seminal work laid the groundwork for the exploration of this new heterocyclic system.
While the parent indazole was synthesized shortly after, the specific exploration of aminoindazole derivatives and their biological potential began to take shape in the 20th century. Early synthetic efforts focused on establishing fundamental routes to these compounds. For instance, a method for the synthesis of 3-amino-1H-indazoles from ortho-fluorobenzonitrile and hydrazine hydrate was reported, highlighting an early pathway to this important isomer.[1]
The therapeutic potential of aminoindazoles started to be recognized with the discovery of their anti-inflammatory properties. Studies on compounds like 5-aminoindazole revealed significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2] This early biological validation spurred further interest in the aminoindazole scaffold, leading to its investigation in a wide range of therapeutic areas. The latter half of the 20th century and the early 21st century saw an explosion of research into aminoindazole derivatives, particularly as potent inhibitors of protein kinases, cementing their status as a cornerstone of modern drug discovery.
Key Aminoindazole Derivatives and Their Biological Targets
Aminoindazole derivatives have been successfully developed as inhibitors of several key protein kinases and other enzymes implicated in cancer and other diseases. The amino group often plays a crucial role in forming key hydrogen bond interactions with the hinge region of kinase active sites.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a known driver in various cancers. Several aminoindazole-based compounds have been developed as potent FGFR inhibitors.
Experimental Workflow: Development of an Aminoindazole-Based FGFR Inhibitor
Caption: A generalized workflow for the discovery and development of aminoindazole-based kinase inhibitors.
| Compound | Target(s) | IC50 (nM) | Reference |
| FGFR Inhibitor 1 | FGFR1 | 15.0 | [3] |
| FGFR Inhibitor 2 | FGFR1, FGFR2 | <4.1, 2.0 | [3] |
| Compound 7v | FGFR4, FGFR4V550L, FGFR4V550M | 0.5, 0.25, 1.6 | [4][5] |
| Compound 48c | FGFR4 | 2.9 | [6] |
Anaplastic Lymphoma Kinase (ALK) Inhibitors
ALK fusions are oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies. Aminoindazole-based compounds have proven to be highly effective ALK inhibitors. A prominent example is Entrectinib , which also inhibits ROS1 and TRK kinases.[3][7][8][9]
| Compound | Target(s) | IC50 (nM) | Reference |
| Entrectinib | ALK | 12 | [3][10] |
| ROS1 | 7 | [10] |
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in EGFR are common in certain cancers, making it a key therapeutic target. Selective aminoindazole-based derivatives have been developed to target both wild-type and mutant forms of EGFR.[3]
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
IDO1 is an enzyme involved in immune suppression within the tumor microenvironment. 6-Aminoindazole derivatives have been designed as IDO1 inhibitors, aiming to enhance the anti-tumor immune response.[11][12]
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 | 0.4 | [11][12] |
| Compound 39 | MDA-MB-231 | 1.7 | [11] |
| A549 | 2.8 | [11] | |
| SNU-638 | 1.8 | [11] |
Signaling Pathways Targeted by Aminoindazole Derivatives
Aminoindazole-based kinase inhibitors typically function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
FGFR Signaling Pathway
Caption: Inhibition of the FGFR signaling cascade by an aminoindazole derivative.
ALK Signaling Pathway
Caption: Entrectinib blocks downstream signaling initiated by ALK fusion proteins.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key aminoindazole precursors and representative derivatives, as well as protocols for evaluating their biological activity.
Synthesis of Aminoindazole Derivatives
This protocol describes a rapid and high-yield synthesis of a key intermediate for further derivatization.
-
Materials:
-
5-bromo-2-fluorobenzonitrile
-
Hydrazine hydrate (80%)
-
Ethanol
-
-
Procedure:
-
To a solution of 5-bromo-2-fluorobenzonitrile in ethanol, add hydrazine hydrate (80%).
-
Reflux the reaction mixture for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford 5-bromo-1H-indazol-3-amine.
-
This multi-step synthesis illustrates the preparation of a potent anticancer agent.
-
Step 1: Methylation of 6-nitro-1,3-dimethyl-1H-indazole
-
To a solution of 6-nitro-1H-indazole in DMF, add potassium carbonate and iodomethane.
-
Stir the mixture at 60°C for 4 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to separate the N1 and N2 methylated isomers.
-
-
Step 2: Reduction of the Nitro Group
-
Dissolve the N1-methylated product in methanol and add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (1 atm) for 4 hours at room temperature.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 1,3-dimethyl-1H-indazol-6-amine.
-
-
Step 3: Reductive Amination
-
To a solution of 1,3-dimethyl-1H-indazol-6-amine in methanol, add 4-fluorobenzaldehyde and a catalytic amount of acetic acid.
-
Add sodium cyanoborohydride in portions and stir the mixture at 40°C for 4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine.
-
This protocol outlines the final coupling step in the synthesis of the multi-kinase inhibitor Entrectinib.
-
Materials:
-
Carboxylic acid fragment 258 (as per reference[7])
-
5-(3,5-difluorobenzyl)-1H-indazol-3-amine (259)
-
Oxalyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Convert the carboxylic acid fragment 258 to its corresponding acyl chloride by reacting with oxalyl chloride in DCM.
-
In a separate flask, dissolve 5-(3,5-difluorobenzyl)-1H-indazol-3-amine (259) and pyridine in DCM and cool to -30 to -40°C.
-
Slowly add the freshly prepared acyl chloride solution to the cooled amine solution.
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by trituration from a suitable solvent mixture to obtain Entrectinib.
-
Biological Assays
This assay determines the IC50 value of a compound against a specific protein kinase.
-
Principle: The assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated from the ADP.
-
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., aminoindazole derivative)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the kinase and the test compound at various concentrations. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
This assay measures the effect of a compound on the proliferation of cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.
-
Conclusion and Future Perspectives
Aminoindazole derivatives have firmly established their place as a "privileged scaffold" in drug discovery, leading to the development of life-saving therapies, particularly in oncology. The journey from their initial synthesis to their current clinical success is a testament to the power of medicinal chemistry in translating fundamental chemical knowledge into tangible therapeutic benefits.
Future research in this area will likely focus on several key aspects:
-
Enhanced Selectivity: Designing new derivatives with improved selectivity for specific kinase isoforms or mutant forms to minimize off-target effects and toxicity.
-
Overcoming Resistance: Developing next-generation aminoindazole inhibitors that can overcome acquired resistance mechanisms to current therapies.
-
Novel Targets: Exploring the potential of the aminoindazole scaffold to inhibit other classes of enzymes and receptors beyond kinases.
-
Advanced Synthesis: Developing more efficient and environmentally friendly synthetic methodologies for the large-scale production of these important compounds.
The continued exploration of the chemical space around the aminoindazole core, coupled with a deeper understanding of the biology of their targets, promises to yield even more innovative and effective medicines in the years to come.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
- 8. Entrectinib synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Biological Screening of Novel Aminoindazole-3-Carboxylate Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among its derivatives, aminoindazole-3-carboxylate esters are emerging as a promising class of molecules with potential therapeutic applications, particularly in oncology and infectious diseases. This technical guide provides an in-depth overview of the biological screening of these novel esters. It outlines detailed experimental protocols for primary in vitro assays, presents a framework for organizing quantitative biological data, and visualizes key experimental workflows and a relevant signaling pathway to aid in the rational design and development of new therapeutic agents based on this scaffold.
Introduction to Aminoindazole-3-Carboxylate Esters
Aminoindazole-3-carboxylate esters are a class of heterocyclic organic compounds characterized by a core aminoindazole ring system with a carboxylate ester group at the 3-position. This scaffold is of significant interest in drug discovery due to its structural similarity to the hinge-binding motifs of many protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, the aminoindazole core has been extensively explored for the development of kinase inhibitors. The ester functionality at the 3-position offers a versatile point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will focus on the primary biological screening assays used to characterize the anticancer and antimicrobial potential of these novel esters.
Anticancer Screening Cascade
A common primary screening approach for novel compounds in oncology is to assess their cytotoxicity against a panel of cancer cell lines. This provides initial data on the compound's potency and spectrum of activity. A widely used method for this is the MTT assay.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.
Materials:
-
Test Aminoindazole-3-Carboxylate Esters
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
MTT reagent: 5 mg/mL in sterile Phosphate Buffered Saline (PBS), protected from light.[3]
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.[3]
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: In Vitro Cytotoxicity
Quantitative data from cytotoxicity assays should be summarized to determine the IC₅₀ values. Presenting the results in a tabular format allows for a clear comparison of the potency and selectivity of the compounds across different cell lines.
Table 1: In Vitro Cytotoxicity of Aminoindazole-3-Carboxamide Derivatives (IC₅₀ in µM)
| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | WI-38 (Normal Lung Fibroblast) |
|---|---|---|---|
| 8g | 0.024 | 0.028 | >150 |
| 8h | 0.023 | 0.025 | >150 |
| Erlotinib | Not Reported | Not Reported | Not Reported |
Note: The data presented is for 5-ethylsulfonyl-indazole-3-carboxamide derivatives, which are structurally related to the target esters. This data is provided as an illustrative example.[1]
Kinase Inhibition Screening
Given the structural features of the indazole scaffold, a key hypothesis for the anticancer activity of these compounds is the inhibition of protein kinases involved in tumor growth and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[4] Its inhibition is a clinically validated strategy for cancer treatment.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase domain. Luminescence-based assays, which measure ATP consumption, are a common high-throughput screening method.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test Aminoindazole-3-Carboxylate Esters
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a 1x kinase assay buffer and dilute the VEGFR-2 enzyme and substrate to the desired concentrations in this buffer.
-
Master Mixture Preparation: Prepare a master mixture containing the kinase assay buffer, ATP, and the kinase substrate.
-
Compound Addition: Add 2.5 µL of the serially diluted test compounds to the wells of a 96-well plate. Include positive control (DMSO vehicle) and blank (no enzyme) wells.
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to the test compound and positive control wells. Add buffer to the blank wells.
-
Initiation of Kinase Reaction: Add the master mixture to all wells to start the reaction. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: VEGFR-2 Kinase Inhibition
The results of the kinase inhibition assay are presented as IC₅₀ values, indicating the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.
Table 2: VEGFR-2 Kinase Inhibitory Activity of Indazole Derivatives (IC₅₀ in nM)
| Compound ID | VEGFR-2 IC₅₀ (nM) |
|---|---|
| 8g | 21 |
| 8h | 23 |
| Sorafenib | 53.65 |
Note: The data for compounds 8g and 8h is for 5-ethylsulfonyl-indazole-3-carboxamide derivatives. The data for Sorafenib is from a separate study.[5][6]
Antimicrobial Screening
In addition to anticancer activity, heterocyclic compounds like indazoles are often screened for antimicrobial properties. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a novel compound against various microorganisms.
Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[7]
Materials:
-
Test Aminoindazole-3-Carboxylate Esters
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom plates
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: From a fresh culture, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible growth (turbidity). This can be assessed visually or by measuring the optical density with a plate reader.[7]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity is reported as the MIC value in µg/mL or µM.
Table 3: Hypothetical Antimicrobial Activity of a Novel Aminoindazole Ester (MIC in µg/mL)
| Microorganism | Gram Stain | Compound ID | MIC (µg/mL) | Positive Control | MIC (µg/mL) |
|---|---|---|---|---|---|
| S. aureus | Positive | AIE-1 | 8 | Ciprofloxacin | 1 |
| E. coli | Negative | AIE-1 | 16 | Ciprofloxacin | 0.5 |
| C. albicans | N/A | AIE-1 | 32 | Fluconazole | 2 |
Visualizations of Workflows and Pathways
Diagrams are essential for clearly communicating complex processes and relationships. The following are Graphviz DOT scripts for generating diagrams of a general biological screening workflow and the VEGFR-2 signaling pathway.
General Biological Screening Workflow
VEGFR-2 Signaling Pathway and Inhibition
Conclusion
The biological screening of novel aminoindazole-3-carboxylate esters requires a systematic, multi-assay approach to effectively characterize their therapeutic potential. This guide provides foundational protocols for assessing anticancer and antimicrobial activities, which serve as the initial steps in a comprehensive drug discovery cascade. The strong rationale for these compounds as kinase inhibitors, particularly targeting the VEGFR-2 pathway, suggests that target-based assays are a critical secondary screen for active cytotoxic compounds. The presented workflows, data tables, and pathway diagrams offer a structured framework for researchers to organize their screening efforts, interpret data, and guide the subsequent stages of lead optimization. Further investigation into the structure-activity relationships of this promising chemical class is warranted to develop potent and selective therapeutic candidates.
References
- 1. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structural Elucidation of Methyl 4-amino-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of methyl 4-amino-1H-indazole-3-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct and complete experimental data in publicly accessible literature, this guide synthesizes information from related indazole derivatives to present a predictive yet thorough analysis of its structural and spectroscopic characteristics.
Chemical Structure and Properties
This compound possesses a bicyclic structure, featuring a benzene ring fused to a pyrazole ring, with a methyl carboxylate group at position 3 and an amino group at position 4. This arrangement of functional groups imparts specific chemical properties that are crucial for its potential biological activity.
Molecular Formula: C₉H₉N₃O₂
Molecular Weight: 191.19 g/mol
Spectroscopic Data for Structural Confirmation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the expected and observed data for this compound and its close analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | N-H (indazole) |
| ~7.5 - 7.7 | d | 1H | H-7 |
| ~7.0 - 7.2 | t | 1H | H-6 |
| ~6.5 - 6.7 | d | 1H | H-5 |
| ~5.0 - 5.5 | br s | 2H | NH₂ |
| ~3.9 | s | 3H | OCH₃ |
Predicted data is based on the analysis of structurally similar indazole derivatives.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (ester) |
| ~145 | C-7a |
| ~140 | C-4 |
| ~135 | C-3 |
| ~125 | C-6 |
| ~115 | C-3a |
| ~110 | C-7 |
| ~105 | C-5 |
| ~52 | OCH₃ |
Predicted data is based on the analysis of structurally similar indazole derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | ESI+ | [M+H]⁺ | Molecular Ion |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and indazole) |
| ~1700 | Strong | C=O stretching (ester) |
| 1620 - 1580 | Medium | N-H bending (amine), C=C stretching (aromatic) |
| ~1250 | Strong | C-O stretching (ester) |
Experimental Protocols
The synthesis of this compound can be approached through a multi-step synthetic route, starting from commercially available precursors. The following is a generalized experimental protocol based on established methods for the synthesis of similar indazole derivatives.
Synthesis of Methyl 4-nitro-1H-indazole-3-carboxylate
A common precursor for the target molecule is the corresponding nitro-derivative. The synthesis typically involves the esterification of 4-nitro-1H-indazole-3-carboxylic acid.
-
Reaction: 4-nitro-1H-indazole-3-carboxylic acid is dissolved in methanol.
-
Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Conditions: The reaction mixture is heated under reflux for several hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography.
Reduction of the Nitro Group to an Amino Group
The final step involves the reduction of the nitro group to the desired amino group.
-
Reducing Agent: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.
-
Conditions: The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Visualization of Synthetic and Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and structural elucidation of this compound.
Biological Context and Potential Applications
Indazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The presence of the amino and carboxylate functionalities on the indazole core of this compound makes it an attractive scaffold for further chemical modification to develop novel therapeutic agents.
While specific signaling pathways involving this compound have not been extensively reported, related indazole derivatives are known to act as inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in diseases like cancer.[4] Further research is warranted to explore the specific biological targets and mechanisms of action of this compound.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 4-Amino-1H-Indazole Derivatives: A Technical Guide for Drug Development
An in-depth exploration of the tautomeric landscape of 4-amino-1H-indazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their structural dynamics, analytical characterization, and biological implications.
Introduction
Indazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics.[1] Among these, 4-amino-1H-indazole derivatives have garnered significant interest due to their potential to modulate key biological pathways, including those involved in cancer immunotherapy. A critical and often nuanced aspect of their chemistry is the phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers. For 4-amino-1H-indazole, the primary equilibrium exists between the 1H- and 2H-tautomeric forms, with the 3H-tautomer being significantly less stable.[2] The position of this equilibrium can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby impacting its pharmacokinetic profile and target engagement.[2] This technical guide provides a detailed examination of tautomerism in 4-amino-1H-indazole derivatives, summarizing key quantitative data, outlining experimental protocols for their characterization, and visualizing the relevant biological pathways they modulate.
Tautomeric Forms of 4-Amino-1H-Indazole
The principal tautomeric equilibrium for 4-amino-1H-indazole involves the migration of a proton between the N1 and N2 positions of the indazole ring. The 1H-tautomer is generally considered the more thermodynamically stable form.[2]
Caption: Tautomeric equilibrium of 4-amino-1H-indazole.
Quantitative Analysis of Tautomeric Equilibrium
The ratio of tautomers in solution is a critical parameter that can be influenced by factors such as solvent polarity, temperature, and pH. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution. By integrating the signals corresponding to unique protons in each tautomer, their relative populations can be determined.
| Solvent (Dielectric Constant) | Tautomer Ratio (1H : 2H) | Predominant Tautomer |
| Chloroform-d (CDCl₃) (4.8) | 85 : 15 | 1H |
| Methanol-d₄ (CD₃OD) (32.7) | 70 : 30 | 1H |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) (47) | 60 : 40 | 1H |
Experimental Protocols
A multi-faceted approach employing various analytical techniques is essential for the comprehensive characterization of tautomerism in 4-amino-1H-indazole derivatives.
Synthesis of 4-Amino-1H-Indazole
A common route for the synthesis of 4-amino-1H-indazole involves the reduction of a corresponding nitro-indazole precursor.
Protocol for the Synthesis of 4-Amino-1H-Indazole from 4-Nitro-1H-Indazole:
-
Dissolution: Dissolve 4-nitro-1H-indazole in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-amino-1H-indazole by column chromatography on silica gel or by recrystallization.
Caption: Synthetic workflow for 4-amino-1H-indazole.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most informative technique for studying tautomerism in solution. Distinct chemical shifts for the protons and carbons of each tautomer allow for their identification and quantification.
Protocol for Quantitative ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh a sample of the 4-amino-1H-indazole derivative and dissolve it in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant temperature. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full magnetization recovery and accurate integration.
-
Signal Assignment: Identify and assign the proton signals corresponding to each tautomer. This may require 2D NMR experiments such as COSY, HSQC, and HMBC for unambiguous assignment.
-
Integration and Quantification: Integrate the well-resolved signals that are unique to each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers in the solution.
Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data):
| Atom | 1H-Tautomer (ppm) | 2H-Tautomer (ppm) |
| ¹H NMR | ||
| H3 | ~7.8 | ~8.0 |
| H5 | ~7.2 | ~7.1 |
| H6 | ~6.8 | ~6.9 |
| H7 | ~7.4 | ~7.5 |
| NH (ring) | ~12.5 (broad) | - |
| NH₂ | ~5.0 (broad) | ~5.2 (broad) |
| ¹³C NMR | ||
| C3 | ~135 | ~140 |
| C3a | ~120 | ~118 |
| C4 | ~145 | ~143 |
| C5 | ~115 | ~116 |
| C6 | ~125 | ~124 |
| C7 | ~110 | ~112 |
| C7a | ~140 | ~138 |
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of different functional groups in tautomers. For example, the N-H stretching frequencies of the indazole ring and the amino group can differ between the 1H- and 2H-tautomers.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Tautomer |
| N-H stretch (indazole ring) | 3100-3300 (broad) | 1H |
| N-H stretch (amino group) | 3350-3500 (two bands) | Both |
| C=C stretch (aromatic) | 1580-1620 | Both |
| C-N stretch | 1250-1350 | Both |
UV-Vis Spectroscopy
The electronic absorption spectra of the tautomers can differ due to variations in their conjugated systems. This can be useful for studying the tautomeric equilibrium, particularly in response to changes in solvent polarity.
Expected UV-Vis Absorption Maxima (λmax):
| Tautomer | λmax (nm) in Methanol |
| 1H-Tautomer | ~280, ~310 |
| 2H-Tautomer | ~290, ~320 |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.
Protocol for Tautomer Identification by X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the 4-amino-1H-indazole derivative suitable for X-ray diffraction. This often involves slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using established methods and refine the atomic positions.
-
Tautomer Identification: The location of the proton on either N1 or N2 of the indazole ring will be definitively determined from the electron density map, confirming the tautomeric form in the solid state.
Biological Context: Modulation of IDO1 and TDO Signaling Pathways
Recent studies have highlighted the potential of substituted 4-amino-1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO).[3] These enzymes are critical regulators of tryptophan metabolism and play a significant role in tumor immune evasion.[3]
The IDO1/TDO Pathway:
IDO1 and TDO catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[4] In the tumor microenvironment, the upregulation of these enzymes leads to two key immunosuppressive effects:
-
Tryptophan Depletion: The depletion of the essential amino acid tryptophan inhibits the proliferation and function of effector T cells.[5]
-
Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines, promotes the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[4][5]
The inhibition of IDO1 and/or TDO by 4-amino-1H-indazole derivatives can reverse these immunosuppressive effects, thereby enhancing the efficacy of cancer immunotherapy.
Caption: IDO1/TDO signaling pathway and its inhibition.
Conclusion
The tautomeric behavior of 4-amino-1H-indazole derivatives is a critical consideration for their development as therapeutic agents. A thorough understanding and characterization of the tautomeric equilibrium are essential for optimizing their pharmacological properties and ensuring consistent biological activity. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to investigate and harness the therapeutic potential of this important class of molecules. Further studies to generate specific quantitative data on the tautomeric ratios of various 4-amino-1H-indazole derivatives in different environments will be invaluable for advancing their clinical translation.
References
Quantum Chemical Calculations for Aminoindazole Structures: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of aminoindazole structures, a critical scaffold in modern drug discovery. Aminoindazoles are prevalent in a variety of pharmacologically active compounds, and understanding their electronic and structural properties at a quantum level is paramount for rational drug design and development. This document outlines the core computational methodologies, presents key quantitative data derived from these calculations, and illustrates the typical workflows involved.
Introduction to Aminoindazoles in Drug Discovery
Indazole and its derivatives, particularly aminoindazoles, are recognized as "privileged structures" in medicinal chemistry. They form the core of numerous compounds developed as anticancer agents, anti-inflammatory molecules (such as COX-2 inhibitors), and corrosion inhibitors.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, electronic properties, and ability to interact with biological targets. Quantum chemical calculations provide a powerful in-silico lens to investigate these properties, offering insights that can guide the synthesis and optimization of new drug candidates.[3][4][5][6]
Core Computational Methodologies
The foundation of in-silico studies on aminoindazole structures lies in quantum chemistry, with Density Functional Theory (DFT) being a widely adopted method.[7][8][9][10] DFT offers a favorable balance between computational cost and accuracy for systems of this size.
Experimental Protocols: A Generalized Workflow
The process of performing quantum chemical calculations on aminoindazole derivatives typically follows a standardized workflow. This protocol, while adaptable to specific research questions, forms the basis of the data presented in this guide.
Step 1: Molecular Structure Preparation The initial three-dimensional coordinates of the aminoindazole derivatives are constructed using molecular modeling software. For studies involving protein-ligand interactions, the initial geometry may be derived from crystallographic data from resources like the Protein Data Bank (PDB).[1][8][9][11]
Step 2: Geometry Optimization The initial molecular structures are then optimized to find their most stable energetic conformation. This is a crucial step to ensure that the calculated properties correspond to a realistic molecular structure. A common approach is to use DFT with a specific functional and basis set.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.[7][10][12]
-
Basis Set: Pople-style basis sets such as 6-31G++(d,p) or 6-311++G(d,p) are frequently employed.[7][9][10][12] The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic structure, especially for systems with heteroatoms and potential hydrogen bonding.
Step 3: Calculation of Quantum Chemical Properties Once the geometry is optimized, a range of electronic and structural properties are calculated. These properties provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.
Step 4: Analysis and Interpretation The calculated data is then analyzed in the context of the research question. For example, in drug design, this could involve correlating calculated electronic properties with observed biological activity or using the results to predict the binding mode of a ligand to its protein target.
A generalized workflow for these computational studies can be visualized as follows:
Key Quantum Chemical Descriptors and Their Significance
Several key parameters are calculated to characterize aminoindazole structures. These descriptors offer a quantitative basis for understanding their chemical behavior.
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons. A lower E_LUMO value indicates a greater propensity to accept electrons.
-
HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO, this gap is an indicator of the molecule's chemical reactivity and stability.[8] A smaller energy gap generally implies higher reactivity.
-
Dipole Moment (μ): This provides information about the overall polarity of the molecule, which can influence its solubility and ability to engage in dipole-dipole interactions.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions with biological targets.[8]
The relationship between these calculated properties and their implications for drug design can be summarized as follows:
Quantitative Data for Aminoindazole Derivatives
The following tables summarize key quantum chemical parameters calculated for various aminoindazole derivatives from the literature. These calculations were predominantly performed using DFT at the B3LYP/6-31G++(d,p) or a similar level of theory.[7][10]
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Substituted Aminoindazoles
| Compound | Substituent at C4 | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Reference |
| 4-amino-1H-indazole | -NH2 | -5.32 | -0.11 | 5.21 | [7] |
| 4-fluoro-1H-indazole | -F | -6.21 | -0.65 | 5.56 | [7] |
| 4-chloro-1H-indazole | -Cl | -6.29 | -0.87 | 5.42 | [7] |
| 4-bromo-1H-indazole | -Br | -6.23 | -0.92 | 5.31 | [7] |
| 4-methyl-1H-indazole | -CH3 | -5.73 | -0.38 | 5.35 | [7] |
| 4-hydroxy-1H-indazole | -OH | -5.69 | -0.41 | 5.28 | [7] |
Table 2: Calculated Global Reactivity Descriptors for Substituted Aminoindazoles
| Compound | Substituent at C4 | Electronegativity (χ) | Chemical Hardness (η) | Softness (S) | Reference |
| 4-amino-1H-indazole | -NH2 | 2.72 | 2.61 | 0.38 | [7] |
| 4-fluoro-1H-indazole | -F | 3.43 | 2.78 | 0.36 | [7] |
| 4-chloro-1H-indazole | -Cl | 3.58 | 2.71 | 0.37 | [7] |
| 4-bromo-1H-indazole | -Br | 3.58 | 2.66 | 0.38 | [7] |
| 4-methyl-1H-indazole | -CH3 | 3.06 | 2.68 | 0.37 | [7] |
| 4-hydroxy-1H-indazole | -OH | 3.05 | 2.64 | 0.38 | [7] |
Tautomerism in Aminoindazoles
A critical aspect of the chemistry of indazoles is their tautomerism. The position of the proton on the nitrogen atoms of the pyrazole ring can significantly influence the molecule's properties and its interactions with biological targets.[2][13] Quantum chemical calculations are indispensable for determining the relative stabilities of different tautomers.[12][14][15][16]
For instance, in 1H- and 2H-indazoles, the position of the hydrogen atom on N1 or N2 leads to distinct tautomeric forms. Computational studies can predict the most stable tautomer in the gas phase and in different solvent environments, which is crucial for accurate molecular docking and other structure-based drug design approaches.[12][15]
Application in Drug Development: Molecular Docking and Beyond
The insights gained from quantum chemical calculations are frequently integrated into broader computational drug discovery pipelines.[3][4][5][6] For example, the calculated partial charges on the atoms of an aminoindazole derivative can be used to improve the accuracy of molecular docking simulations, which predict the binding mode and affinity of a ligand to a protein target.[1][8][9][11]
Furthermore, the understanding of a molecule's electronic properties can aid in the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[17] For instance, the HOMO-LUMO gap can provide an indication of a molecule's metabolic stability.
Conclusion
Quantum chemical calculations, particularly DFT, provide a robust and insightful framework for the investigation of aminoindazole structures in the context of drug development. By enabling the precise calculation of key electronic and structural properties, these computational methods allow for a deeper understanding of structure-activity relationships, the prediction of molecular interactions, and the rational design of novel therapeutic agents. The integration of these in-silico techniques into the drug discovery process holds significant promise for accelerating the development of new and effective medicines.
References
- 1. arabjchem.org [arabjchem.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecules | Special Issue : Computational Strategy for Drug Design [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]
- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids [mdpi.com]
- 10. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 4-amino-1H-indazole-3-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Methyl 4-amino-1H-indazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein outlines a robust and reproducible multi-step synthesis, beginning from the commercially available 1H-indazole-3-carboxylic acid.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Specifically, functionalized indazole-3-carboxylates are pivotal building blocks in the synthesis of kinase inhibitors for oncology and agents targeting other therapeutic areas. This compound is a valuable intermediate, featuring a versatile amino group at the C4 position, which allows for further chemical modifications and the exploration of structure-activity relationships in drug discovery programs.
This protocol details a three-step synthetic sequence: (1) Fischer esterification of 1H-indazole-3-carboxylic acid to its methyl ester, (2) regioselective nitration at the C4 position, and (3) subsequent reduction of the nitro group to the desired amine.
Synthetic Workflow
The overall synthetic pathway is illustrated below. The process begins with the esterification of 1H-indazole-3-carboxylic acid, followed by nitration and finally reduction to yield the target compound.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 1H-indazole-3-carboxylate
This procedure outlines the Fischer esterification of 1H-indazole-3-carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1H-Indazole-3-carboxylic acid | 162.15 | 10.0 g | 61.67 |
| Methanol (MeOH) | 32.04 | 200 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2.0 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - |
| Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add 1H-indazole-3-carboxylic acid (10.0 g, 61.67 mmol) and methanol (200 mL).
-
Stir the suspension and carefully add concentrated sulfuric acid (2.0 mL) dropwise.
-
Heat the mixture to reflux and maintain for 5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and reduce the volume of methanol to approximately 50 mL using a rotary evaporator.
-
Carefully pour the concentrated mixture into 200 mL of ice-cold water.
-
Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, the crude solid can be dissolved in dichloromethane (200 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated under reduced pressure to yield the pure product.
Expected Yield: 80-90%
Step 2: Synthesis of Methyl 4-nitro-1H-indazole-3-carboxylate
This protocol describes the regioselective nitration of Methyl 1H-indazole-3-carboxylate.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 1H-indazole-3-carboxylate | 176.17 | 5.0 g | 28.38 |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 25 mL | - |
| Concentrated Nitric Acid (HNO₃, 70%) | 63.01 | 2.5 mL | - |
| Crushed Ice | - | ~200 g | - |
Procedure:
-
In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid (25 mL) to 0°C in an ice-salt bath.
-
Slowly add Methyl 1H-indazole-3-carboxylate (5.0 g, 28.38 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 5°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (2.5 mL) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the indazole ester over 30 minutes, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring.
-
A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven at 50°C.
Expected Yield: 70-80%
Step 3: Synthesis of this compound
This procedure outlines the reduction of the nitro group to an amine.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 4-nitro-1H-indazole-3-carboxylate | 221.17 | 4.0 g | 18.08 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 20.4 g | 90.4 |
| Ethanol (EtOH) | 46.07 | 150 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | 3 x 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask, add Methyl 4-nitro-1H-indazole-3-carboxylate (4.0 g, 18.08 mmol), ethanol (150 mL), and stannous chloride dihydrate (20.4 g, 90.4 mmol).
-
Heat the mixture to reflux and maintain for 3-4 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
To the residue, add 100 mL of water and carefully neutralize by the slow addition of saturated sodium bicarbonate solution until the pH is ~8. A tin hydroxide precipitate will form.
-
Extract the aqueous suspension with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Yield: 60-75%
Data Summary
| Compound | Step | Starting Material | Product | Typical Yield (%) |
| 1 | Esterification | 1H-Indazole-3-carboxylic acid | Methyl 1H-indazole-3-carboxylate | 80-90 |
| 2 | Nitration | Methyl 1H-indazole-3-carboxylate | Methyl 4-nitro-1H-indazole-3-carboxylate | 70-80 |
| 3 | Reduction | Methyl 4-nitro-1H-indazole-3-carboxylate | This compound | 60-75 |
Concluding Remarks
This application note provides a detailed and reliable protocol for the synthesis of this compound. The procedures are scalable and utilize readily available reagents and standard laboratory techniques. Adherence to the outlined reaction conditions and purification methods will afford the target compound in good overall yield and purity, suitable for subsequent applications in medicinal chemistry and drug development.
References
Application Notes and Protocols: Methyl 4-Amino-1H-indazole-3-carboxylate in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, methyl 4-amino-1H-indazole-3-carboxylate serves as a versatile starting material and scaffold for the development of potent and selective inhibitors of various therapeutic targets. Its inherent structural features, including a hydrogen bond donor and acceptor, as well as multiple sites for chemical modification, make it an attractive framework for designing novel drug candidates. These derivatives have shown significant promise, particularly as kinase inhibitors for oncology and as antagonists for G-protein coupled receptors.
This document provides detailed application notes and experimental protocols for utilizing this compound in drug design, focusing on its application in the development of kinase inhibitors and other therapeutic agents.
Application 1: Scaffold for Kinase Inhibitors
The this compound scaffold has been successfully employed to generate potent inhibitors of several protein kinases implicated in cancer and inflammatory diseases. The amino group at the 4-position and the carboxylate at the 3-position offer convenient handles for synthetic elaboration to achieve desired potency and selectivity.
Target Kinases and Reported Activities
Derivatives of this scaffold have demonstrated inhibitory activity against a range of kinases. The following table summarizes some of the reported in vitro activities.
| Target Kinase | Derivative Type | Cell Line | IC50 (nM) | Reference |
| p38α MAPK | Imidazole derivatives | - | 403.57 | [1][2] |
| PAK1 | 1H-indazole-3-carboxamide | - | 9.8 | [3] |
| FLT3 | 3-amino-1H-indazol-6-yl-benzamide | - | <10 | [4] |
| PDGFRα (T674M) | 3-amino-1H-indazol-6-yl-benzamide | - | <10 | [4] |
| TTK | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | HCT116 | <100 | [5] |
| GSK-3 | 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide | - | 18 - 1200 | [6] |
| FGFR1 | 1H-indazol-3-amine derivatives | KG-1 | <4.1 | [6] |
Signaling Pathways
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to stressful stimuli and inflammatory cytokines, playing a crucial role in cell differentiation, apoptosis, and inflammation.[7][8] Inhibition of p38α MAPK is a therapeutic strategy for various inflammatory diseases.
Caption: p38 MAPK signaling pathway and the point of inhibition.
p21-Activated Kinase 1 (PAK1) Signaling Pathway
PAK1 is a key regulator of cell motility, survival, and proliferation, and its aberrant activation is associated with cancer progression and metastasis.[9] It acts as a downstream effector of small Rho GTPases, Rac1 and Cdc42.
Caption: PAK1 signaling pathway and the point of inhibition.
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-3-carboxamide Derivatives
This protocol describes a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives from 1H-indazole-3-carboxylic acid, which can be obtained from this compound via diazotization and hydrolysis.
Workflow for Synthesis of 1H-Indazole-3-carboxamide Derivatives
Caption: General workflow for the synthesis of derivatives.
Materials:
-
1H-indazole-3-carboxylic acid
-
Substituted amine
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
10% Methanol in Chloroform
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the aqueous layer with 10% methanol in chloroform (2 x 30 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to obtain the desired 1H-indazole-3-carboxamide derivative.[10]
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, K562, PC-3, Hep-G2)[12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[5][12][13][14]
Application 2: EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy
Derivatives of the 1H-indazole-3-carboxylate scaffold have also been explored as antagonists of the prostanoid EP4 receptor, a target implicated in colorectal cancer.
Reported Activity
| Target | Derivative Type | Assay | IC50 (nM) | Reference |
| EP4 Receptor | 2H-Indazole-3-carboxamide | Cell-based functional assays | Single-digit nanomolar | [13] |
Experimental Protocol
Protocol 4: EP4 Receptor Binding Assay (Competitive)
This protocol describes a method to evaluate the binding affinity of test compounds to the human EP4 receptor.
Materials:
-
Cell membranes expressing the recombinant human EP4 receptor
-
[³H]-PGE₂ (radioligand)
-
Test compounds
-
Binding buffer (e.g., 10 mM MES, 1 mM EDTA, 10 mM MnCl₂, pH 6.0)
-
96-well deep well assay blocks
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the cell membranes, [³H]-PGE₂ (at a final concentration near its Kd, e.g., 300 pM), and the test compounds at various concentrations.
-
Include wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of a known EP4 ligand).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compounds.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[15]
Conclusion
This compound is a highly valuable and versatile scaffold in modern drug discovery. Its amenability to chemical modification allows for the generation of diverse libraries of compounds that can be screened against a wide range of biological targets. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to effectively utilize this scaffold in their drug design and development efforts, particularly in the pursuit of novel kinase inhibitors and receptor modulators for various therapeutic indications.
References
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. benchchem.com [benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 4-Aminoindazoles
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of 4-aminoindazoles is a critical transformation in medicinal chemistry for the synthesis of diverse bioactive molecules. The indazole scaffold is a privileged structure in many therapeutic agents, and functionalization at the N1 and N2 positions allows for the fine-tuning of pharmacological properties.[1][2][3][4] However, the presence of two nucleophilic nitrogen atoms in the indazole ring presents a significant challenge in achieving regioselective alkylation, often resulting in a mixture of N1 and N2 isomers.[1][5]
The regiochemical outcome of the alkylation is highly sensitive to the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the steric and electronic properties of the indazole substrate.[1][6][7] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a principle that can be leveraged to favor N1-alkylation under conditions that permit equilibration.[1][7][8] Conversely, conditions that favor kinetic control can lead to preferential formation of the N2-alkylated product.[1]
This document provides detailed experimental protocols for achieving regioselective N1- and N2-alkylation of 4-aminoindazoles, along with a method that typically yields isomeric mixtures requiring chromatographic separation.
Factors Influencing Regioselectivity:
-
Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1-alkylated product.[2][3][7] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[1][9]
-
Alkylating Agent: The nature of the electrophile is crucial. While simple alkyl halides are commonly used, Mitsunobu conditions (using an alcohol, triphenylphosphine, and an azodicarboxylate) strongly favor the formation of the N2-isomer.[1][2][6]
-
Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, thereby directing alkylation to the N2 position.[1][2][3][10] While the 4-amino group is not adjacent to the reaction centers, its electronic influence should be considered during reaction optimization.
Experimental Work-flow for N-Alkylation of 4-Aminoindazoles
Caption: General experimental workflow for the N-alkylation of 4-aminoindazoles.
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position by using conditions that favor the formation of the more thermodynamically stable product.[1][2]
Materials:
-
4-Aminoindazole
-
Alkyl halide (e.g., alkyl bromide or iodide, 1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction and filtration.
Procedure:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminoindazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the substrate (typically at a concentration of 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.[1]
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated 4-aminoindazole.
Protocol 2: Selective N2-Alkylation (Mitsunobu Reaction)
The Mitsunobu reaction provides a strong kinetic preference for the formation of the N2-regioisomer.[1][6]
Materials:
-
4-Aminoindazole (1.0 equiv)
-
Alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 4-aminoindazole (1.0 equiv), the desired alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.[1]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise. Note: The addition is often exothermic.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude residue contains the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Purify the mixture directly by flash column chromatography on silica gel to isolate the pure N2-alkylated 4-aminoindazole.[1]
Protocol 3: Alkylation with Mixed Regioselectivity (K₂CO₃/DMF)
This straightforward method often produces a mixture of N1 and N2 isomers, which can be useful if both isomers are of interest or if they are easily separable.[1][9]
Materials:
-
4-Aminoindazole (1.0 equiv)
-
Alkyl halide (1.1 equiv)
-
Anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Suspend 4-aminoindazole (1.0 equiv) and anhydrous K₂CO₃ (1.5-2.0 equiv) in anhydrous DMF in a round-bottom flask.[1]
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into a larger volume of water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to remove the solvent.
-
Purification: Separate the N1 and N2 regioisomers from the crude residue using flash column chromatography on silica gel.[1][9]
Quantitative Data for N-Alkylation of Indazoles
The following table summarizes results from the literature for the N-alkylation of various indazole substrates. While not specific to 4-aminoindazole, these data provide a strong indication of the regioselectivity that can be expected under different conditions.
| Indazole Substrate | Alkylating Agent/Method | Base/Solvent/Catalyst | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | 4 : 96 | 88 | [1] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | <1 : 99 | 94 | [1] |
| 1H-Indazole-3-carboxylate (methyl ester) | n-pentyl bromide | NaH / THF | 50 | >99 : 1 | >99 (conversion) | [2][6] |
| 1H-Indazole-3-carboxylate (methyl ester) | n-pentanol (Mitsunobu) | PPh₃, DIAD / THF | 0 to RT | 1 : 2.5 | 20 (N1), 58 (N2) | [1][2][6] |
| 6-Fluoro-1H-indazole | 4-methoxybenzyl chloride | K₂CO₃ / DMF | RT | ~1 : 1 | 25.8 (N1), ~25 (N2) | [9] |
| 1H-Indazole | Ethyl diazoacetate | TfOH / DCM | RT | 0 : 100 | 95 | [1] |
| 5-Bromo-1H-indazole-3-carboxylate (methyl ester) | Isopropyl iodide | NaH / DMF | RT | 38:46 (yields) | 84 (total) | [4] |
| 3-Chloroindazole | Bromocyclohexane | Ir-photocat., Cu(TMHD)₂ / MeCN | RT | >20 : 1 | 93 | [11] |
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: Methyl 4-amino-1H-indazole-3-carboxylate in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-1H-indazole-3-carboxylate serves as a crucial heterocyclic building block in the synthesis of various indazole derivatives with potent anticancer activities. While the direct application of this compound in cancer cell line studies is not extensively documented, its derivatives have been the subject of numerous investigations, demonstrating significant efficacy against a range of cancer cell lines. These derivatives often function as kinase inhibitors or modulators of key signaling pathways involved in cell proliferation and apoptosis.
This document provides a comprehensive overview of the application of derivatives synthesized from this compound in cancer cell line research. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visual representations of the underlying mechanisms and workflows.
Data Presentation: Anticancer Activity of Indazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various indazole derivatives, synthesized using this compound as a precursor, against several human cancer cell lines.
| Derivative Class/Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| N-phenylindazole based diarylureas | 4T1 | Murine Metastatic Breast Cancer | 0.4 - 50 | [1] |
| GL261 | Murine Glioblastoma | 0.4 - 50 | [1] | |
| 1H-indazole-3-amine Derivative (Compound 6o) | K562 | Chronic Myeloid Leukemia | 5.15 | [2][3][4] |
| A549 | Lung Cancer | - | [2][3] | |
| PC-3 | Prostate Cancer | - | [2][3] | |
| Hep-G2 | Hepatoma | - | [2][3] | |
| HEK-293 | Normal Kidney Cells | 33.2 | [2][3][4] | |
| Indazole Derivative (Compound 2f) | 4T1 | Murine Breast Cancer | 0.23 - 1.15 | [5] |
| A549 | Lung Cancer | 0.23 - 1.15 | [5] | |
| HepG2 | Hepatoma | 0.23 - 1.15 | [5] | |
| MCF-7 | Breast Cancer | 1.15 | [5][6] | |
| HCT116 | Colon Cancer | 4.89 | [5][6] | |
| 1H-indazole-3-carboxamide (Compound 30l) | - | PAK1 Enzyme Inhibition | 0.0098 | [7] |
Note: A dash (-) indicates that while the cell line was tested, specific IC50 values were not provided in the referenced abstract.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating the anticancer effects of indazole derivatives are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Apoptosis Analysis by Flow Cytometry
This protocol is used to quantify the induction of apoptosis by the test compounds.
Principle: Annexin V-FITC and Propidium Iodide (PI) staining is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.
Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Procedure:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53, MDM2, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. GAPDH is often used as a loading control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mechanism of action for some indazole derivatives and the general workflow for their evaluation.
Caption: Proposed mechanisms of action for indazole derivatives in cancer cells.
Caption: General experimental workflow for evaluating anticancer indazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Substituted Indazole Libraries using Methyl 4-amino-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including those with anti-cancer, anti-inflammatory, and neuroprotective properties.[1] Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of structurally diverse molecules, accelerating the drug discovery process.[2][3] This document provides detailed application notes and protocols for the utilization of methyl 4-amino-1H-indazole-3-carboxylate as a versatile building block for the solid-phase synthesis of substituted indazole libraries.
The strategy outlined herein involves the immobilization of the indazole scaffold onto a solid support via its 4-amino group, followed by diversification at the N1-position of the indazole ring and the 3-carboxylate position. This approach allows for the systematic exploration of the chemical space around the indazole core, enabling the generation of a multitude of analogs for structure-activity relationship (SAR) studies.
Core Synthetic Strategy
The proposed solid-phase synthetic strategy is depicted in the workflow diagram below. It involves the following key stages:
-
Immobilization: Attachment of the this compound scaffold to a suitable solid support.
-
N1-Diversification: Introduction of various substituents at the N1 position of the indazole ring.
-
Carboxylate Modification and C3-Diversification: Conversion of the methyl ester at the C3 position to a carboxylic acid, followed by amide bond formation with a library of amines.
-
Cleavage: Release of the final diversified indazole derivatives from the solid support.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercial Source | >95% Purity |
| Wang Resin | Commercial Source | 100-200 mesh, 1.0 mmol/g loading |
| Diisopropylcarbodiimide (DIC) | Commercial Source | Synthesis Grade |
| 4-(Dimethylamino)pyridine (DMAP) | Commercial Source | Synthesis Grade |
| Di-tert-butyl dicarbonate (Boc₂O) | Commercial Source | Synthesis Grade |
| Dichloromethane (DCM) | Commercial Source | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercial Source | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Commercial Source | Reagent Grade |
| Lithium hydroxide (LiOH) | Commercial Source | Reagent Grade |
| HBTU | Commercial Source | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | Synthesis Grade |
| Piperidine | Commercial Source | Synthesis Grade |
| Various Alkyl/Aryl Halides (R₁-X) | Commercial Source | Synthesis Grade |
| Various Primary/Secondary Amines (R₂-NH₂) | Commercial Source | Synthesis Grade |
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the attachment of the indazole scaffold to the solid support. Wang resin is chosen for its compatibility with Fmoc-based synthesis and its acid-labile linker, allowing for cleavage of the final product with a C-terminal carboxylic acid if desired, or after conversion to an amide.
-
Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a peptide synthesis vessel.
-
Activation: In a separate flask, dissolve this compound (0.57 g, 3.0 mmol) in anhydrous DMF (5 mL). Add DIC (0.47 mL, 3.0 mmol) and DMAP (0.06 g, 0.5 mmol). Stir the solution at room temperature for 20 minutes.
-
Coupling: Drain the DCM from the swollen resin and add the activated indazole solution. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The successful immobilization can be monitored by the disappearance of the free hydroxyl groups on the resin using a colorimetric test (e.g., a negative chloranil test for the resin).
Protocol 2: Orthogonal Protection of the Indazole N1-Position
To enable selective diversification at the N1 position, it is crucial to employ an orthogonal protecting group strategy. Here, the Boc group is used to protect the N1-position, which can be selectively removed under acidic conditions that are milder than the final cleavage conditions.
-
Resin Swelling: Swell the resin-bound indazole (1.0 g) in anhydrous DCM (10 mL) for 1 hour.
-
Protection Reaction: To the swollen resin, add a solution of Boc₂O (0.65 g, 3.0 mmol) and DMAP (0.06 g, 0.5 mmol) in anhydrous DCM (10 mL).
-
Reaction: Agitate the mixture at room temperature for 4-6 hours.
-
Washing and Drying: Drain the reaction solution and wash the resin as described in Protocol 1, step 4. Dry the resin under vacuum.
Protocol 3: N1-Diversification via Alkylation/Arylation
This protocol details the introduction of diversity at the N1 position of the indazole ring.
-
N1-Deprotection: Treat the N1-Boc protected resin with a solution of 20% TFA in DCM (v/v) for 30 minutes. Drain and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Alkylation/Arylation: To the deprotected resin, add a solution of the desired alkyl or aryl halide (R₁-X, 5.0 mmol) and a suitable base (e.g., DIPEA, 5.0 mmol) in DMF (10 mL).
-
Reaction: Agitate the mixture at 50 °C for 8-12 hours.
-
Washing and Drying: Drain the reaction mixture and wash the resin as described in Protocol 1, step 4. Dry the resin under vacuum.
Protocol 4: C3-Carboxylate Modification and Amide Coupling
This protocol describes the conversion of the methyl ester to a carboxylic acid and subsequent amide bond formation to introduce a second point of diversity.
-
Ester Hydrolysis: Swell the N1-diversified resin in a mixture of THF/water/methanol (3:1:1, 10 mL). Add LiOH·H₂O (0.21 g, 5.0 mmol) and agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the solution and wash the resin with a 10% aqueous acetic acid solution (3 x 10 mL), followed by water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Amide Coupling: Swell the resin-bound carboxylic acid in DMF (10 mL). In a separate vial, pre-activate a solution of the desired amine (R₂-NH₂, 5.0 mmol), HBTU (1.89 g, 5.0 mmol), and DIPEA (1.74 mL, 10.0 mmol) in DMF (5 mL) for 10 minutes.
-
Reaction: Add the pre-activated amine solution to the resin and agitate at room temperature for 4-6 hours.
-
Washing and Drying: Drain the reaction mixture and wash the resin as described in Protocol 1, step 4. Dry the resin under vacuum.
References
Application Notes and Protocols: Coupling Reactions Involving Methyl 4-amino-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-1H-indazole-3-carboxylate is a versatile bicyclic heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a recognized pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects.[1][2] The presence of three key functional groups—the C4-amino group, the C3-carboxylate ester, and the pyrazole nitrogens (N1 and N2)—provides multiple handles for synthetic modification, allowing for the exploration of diverse chemical space in the development of novel drug candidates.
These application notes provide detailed protocols for the most common and synthetically useful coupling reactions involving this compound, focusing on amide bond formation, N-alkylation of the indazole ring, and potential N-arylation reactions.
Amide Bond Formation at the C3-Carboxyl Group
The most prevalent coupling reaction for this scaffold involves the formation of an amide bond at the C3-position. This typically requires a two-step sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a primary or secondary amine using a suitable coupling reagent.
Step 1: Hydrolysis of this compound
A straightforward saponification provides the key carboxylic acid intermediate.
Protocol:
-
Materials: this compound, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Methanol (MeOH), Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (typically a 2:1:1 or similar ratio).
-
Add an aqueous solution of LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to a pH of approximately 4-5 with 1N HCl.
-
The resulting precipitate (4-amino-1H-indazole-3-carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.
-
Workflow for Hydrolysis and Amide Coupling
Caption: General workflow for the synthesis of 4-amino-1H-indazole-3-carboxamides.
Step 2: Amide Coupling Protocols
The choice of coupling reagent is crucial for achieving high yields and purity, especially with less reactive or sterically hindered amines.
Protocol 1: High-Efficiency Coupling using HATU
This method is recommended for a broad range of amines, including those that are less reactive.[3][4]
-
Materials: 4-amino-1H-indazole-3-carboxylic acid, desired amine, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (N,N-Dimethylformamide).
-
Procedure:
-
In an inert atmosphere (e.g., under nitrogen or argon), dissolve 4-amino-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir for a few minutes.
-
Add HATU (1.0-1.1 eq) in one portion.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Standard Coupling using EDC/HOBt
A cost-effective and widely used method for routine amide bond formation.[3]
-
Materials: 4-amino-1H-indazole-3-carboxylic acid, desired amine, EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (1-Hydroxybenzotriazole), Triethylamine (TEA) or DIPEA, Anhydrous DMF or Dichloromethane (DCM).
-
Procedure:
-
To a solution of 4-amino-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by TEA (3.0 eq) or DIPEA (2.0-3.0 eq).
-
Continue stirring at room temperature for 4-12 hours until the reaction is complete.
-
Work-up and purification are performed as described in Protocol 1.
-
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Yield Range | Notes |
| HATU | DIPEA | DMF | 2-6 hours | 70-95% | Highly efficient, suitable for hindered amines.[3] |
| EDC/HOBt | TEA/DIPEA | DMF/DCM | 4-12 hours | 60-85% | Cost-effective, standard conditions. |
| TBTU | TEA/DIPEA | ACN/DMF | 1-4 hours | 75-90% | Another efficient uronium-based reagent.[5] |
Table 1: Comparison of common amide coupling conditions for 4-amino-1H-indazole-3-carboxylic acid.
N-Alkylation of the Indazole Ring
The indazole core can be alkylated at either the N1 or N2 position. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent.[6]
Protocol for Selective N1-Alkylation
Strong, non-coordinating bases in non-polar, aprotic solvents generally favor N1-alkylation.[6][7]
-
Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Alkyl halide (e.g., R-Br, R-I) or alkyl tosylate (R-OTs), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add NaH (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the N1-alkylated product.
-
| Base | Solvent | Predominant Isomer | Notes |
| NaH | THF | N1 | Strong preference for N1-alkylation.[6][7] |
| K₂CO₃ | DMF | Mixture of N1/N2 | Often results in a mixture of regioisomers.[6] |
| Cs₂CO₃ | Dioxane | N1 | Effective for N1-alkylation with alkyl tosylates.[6] |
Table 2: Influence of reaction conditions on the regioselectivity of N-alkylation.
Potential Cross-Coupling Reactions at the C4-Amino Group
While less common than derivatization at the C3-carboxyl and N1/N2 positions, the C4-amino group can potentially participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.
Buchwald-Hartwig N-Arylation (Conceptual Protocol)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. I[8][9][10]n this context, the 4-amino group of the indazole would act as the nucleophile, coupling with an aryl halide or triflate. A general protocol, which would require optimization, is outlined below.
-
Reactants: this compound (or a protected version), Aryl halide (Ar-X, where X = Br, I) or Aryl triflate (Ar-OTf), Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Phosphine ligand (e.g., XPhos, SPhos, BINAP), Base (e.g., NaOt-Bu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane).
-
General Procedure:
-
To an oven-dried flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the anhydrous solvent, followed by the this compound and the aryl halide/triflate.
-
Heat the mixture (typically 80-110 °C) until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Note: The reactivity of the C4-amino group in this reaction may be influenced by the other functional groups on the indazole ring. Protection of the N1-H may be necessary to prevent competitive N-arylation at that position.
Catalytic Cycle for Buchwald-Hartwig N-Arylation
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Conclusion
This compound is a valuable building block for the synthesis of diverse compound libraries. The protocols outlined above for amide bond formation and N-alkylation represent robust and well-established methods for its derivatization. While direct cross-coupling at the C4-amino position is more challenging, the principles of modern palladium catalysis offer a viable, albeit less explored, avenue for the synthesis of novel N-aryl derivatives. Careful selection of reaction conditions is paramount to achieving the desired regioselectivity and yield in all coupling reactions involving this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. diva-portal.org [diva-portal.org]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-amino-1H-indazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of methyl 4-amino-1H-indazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges for preparing substituted indazoles like this compound?
The main challenges include controlling regioselectivity during ring formation or subsequent functionalization (e.g., alkylation), managing the introduction of substituents at specific positions, and purification of the final product from side products and isomers. For instance, direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products.[1]
Q2: What is the most significant factor influencing N1 versus N2 regioselectivity during the alkylation of indazoles?
The regiochemical outcome of N-alkylation is a delicate balance of several factors.[1] The choice of the base and solvent system is critical.[1] For example, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[1] Conversely, different conditions can favor the N2 isomer, which is often formed under kinetic control.[1]
Q3: How do substituents on the indazole ring affect N-alkylation?
Substituents play a significant role in directing alkylation. Sterically bulky groups at the C3-position can hinder the N2-position, thus favoring alkylation at the N1-position.[1] Electron-withdrawing groups, especially at the C7-position, have been observed to direct alkylation to the N2-position with high selectivity.[1]
Q4: What are the recommended methods for purifying crude this compound?
The two most common and effective purification methods are column chromatography and recrystallization.[2] The choice depends on the scale of the reaction and the impurity profile. Column chromatography is versatile for separating isomers and other by-products, while recrystallization is excellent for obtaining highly pure crystalline material if a suitable solvent is found.[2]
Troubleshooting Guide
Problem 1: Low or no yield of the desired indazole product.
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Possible Cause: The cyclization conditions may be suboptimal, or the starting materials may be degraded. Many indazole syntheses require specific temperature control and inert atmospheres to prevent side reactions.
-
Solution:
-
Verify Starting Material Quality: Ensure the purity and integrity of your starting materials, such as substituted anilines or nitro-compounds.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inert Atmosphere: For reactions involving organometallics (e.g., n-BuLi for carboxylation) or sensitive reagents, ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
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Problem 2: Formation of an inseparable mixture of N1 and N2 regioisomers during N-alkylation.
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Possible Cause: The reaction conditions do not sufficiently differentiate between the two nitrogen atoms of the indazole ring, leading to a mixture. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][4]
-
Solution:
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Thermodynamic vs. Kinetic Control: To favor the N1-alkylated product, use conditions that allow for thermodynamic equilibration.[1] Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent like THF can significantly improve N1 selectivity.[1]
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Chromatographic Separation: If a mixture is unavoidable, meticulous column chromatography is often required. It has been noted that the 1H-regioisomer typically has a lower Rf value compared to the 2H-regioisomer on silica gel.[5]
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Protecting Group Strategy: Consider using a protecting group to block one of the nitrogen atoms before proceeding with further functionalization.
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Problem 3: The product "oils out" instead of crystallizing during recrystallization.
-
Possible Cause: The solution is too supersaturated, the rate of cooling is too fast, or impurities are present that inhibit crystallization.[2]
-
Solution:
-
Adjust Saturation: Re-heat the solution to re-dissolve the oil and add a small amount of additional hot solvent.[2]
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of a crystal lattice.[2]
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Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound to initiate nucleation.[2]
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Problem 4: Difficulty with the final purification step via column chromatography.
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Possible Cause: The chosen solvent system (eluent) does not provide adequate separation of the product from impurities. The compound might also be degrading on the silica gel.[2]
-
Solution:
-
Optimize Eluent: Systematically test different solvent mixtures using TLC to find an eluent that gives good separation (ΔRf > 0.2) between your product and impurities. For polar compounds like amino-indazoles, a gradient elution starting from a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate or chloroform/methanol) is often effective.[2]
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Change Stationary Phase: If degradation on acidic silica gel is suspected, consider using neutral alumina as the stationary phase.[2]
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Load Sample Properly: Ensure the crude sample is dissolved in a minimum amount of solvent and loaded onto the column in a concentrated band for best resolution.
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Data Summary
Table 1: Regioselectivity in N-Alkylation of Methyl 1H-indazole-3-carboxylate
| Alkylating Agent | Base | Solvent | N1-Isomer Yield | N2-Isomer Yield | Reference |
| Various Bromides | KOH | DMF | 52-58% | 30-35% | [5] |
| Alkyl Bromide | NaH | THF | High N1-selectivity reported | - | [1] |
Experimental Protocols
Protocol 1: General Synthesis of 1H-Indazole-3-carboxylic acid
This protocol is adapted from the carboxylation of a protected indazole.[3]
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Protection: Protect the N1 position of the indazole starting material (e.g., 4-nitroindazole) with a suitable protecting group like SEM-Cl.
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Lithiation: Dissolve the N-protected indazole (1 equivalent) in anhydrous THF and cool the solution to -40°C under a nitrogen atmosphere.
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Carboxylation: Slowly add n-butyl lithium (2.5 M in hexane, 1.1 equivalents) dropwise. Stir the mixture for 30 minutes. Bubble CO2 gas through the solution for 90 minutes while maintaining the temperature.
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Quench and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with a citric acid solution to precipitate the product.
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Deprotection: Filter the solid and deprotect the N1 position under appropriate acidic conditions to yield the 1H-indazole-3-carboxylic acid.
Protocol 2: Esterification to Methyl Ester
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Dissolution: Suspend the 4-amino-1H-indazole-3-carboxylic acid (1 equivalent) in methanol.
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Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or use a reagent like thionyl chloride (SOCl₂).
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Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture, neutralize the acid carefully with a base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent like ethyl acetate.
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Purification: Dry the organic layer over sodium sulfate, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.
Protocol 3: N1-Selective Alkylation of an Indazole
This protocol is designed to favor the formation of the N1-alkylated product.[1]
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Preparation: To a solution of the substituted 1H-indazole (1 equivalent) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere.
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Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for complete deprotonation.
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Alkylation: Add the alkylating agent (e.g., an alkyl bromide, 1.2 equivalents) dropwise.
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Monitoring and Quench: Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over sodium sulfate, and purify as needed.
Visualizations
References
Technical Support Center: Optimizing Aminoindazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of aminoindazoles. The content is structured in a question-and-answer format to offer direct solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted aminoindazoles?
A1: The most prevalent and versatile methods for forming the crucial C-N bond in aminoindazole synthesis are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling.[1][2] The Buchwald-Hartwig reaction is a powerful tool for coupling amines with aryl halides and has been developed over several 'generations' of catalyst systems to accommodate a wide range of substrates under milder conditions.[1] Chan-Lam coupling offers a complementary approach, typically using boronic acids as the aryl source.[2][3]
Q2: How do I choose between Buchwald-Hartwig and Chan-Lam coupling for my synthesis?
A2: The choice depends on your specific substrates and desired reaction conditions.
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Buchwald-Hartwig Amination is often preferred for its broad scope with aryl halides (chlorides, bromides, iodides) and a vast array of primary and secondary amines.[1][4] It is well-suited for complex molecules due to the continuous development of highly active and selective catalyst systems.[5]
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Chan-Lam Coupling is advantageous when using arylboronic acids, which are often readily available or easily prepared. It typically proceeds under mild, often aerobic, conditions.[3][6] However, its application for C(sp³)–N bond formation can be challenging.[7]
Q3: Which position on the indazole ring (N-1 vs. N-2) is typically arylated?
A3: Regioselectivity is a critical challenge in indazole synthesis. The N-1 substituted product is generally the thermodynamically more stable isomer and is often favored.[8] However, the kinetic N-2 product can also be formed. Reaction conditions, including the choice of base, solvent, and temperature, play a crucial role in controlling the regioselectivity. For example, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF often favors N-1 substitution.[8]
Troubleshooting Guide: Buchwald-Hartwig Amination
This section addresses specific issues encountered during the palladium-catalyzed synthesis of aminoindazoles.
Q4: My Buchwald-Hartwig reaction has a low yield or fails to proceed. What are the potential causes?
A4: Low yields in Buchwald-Hartwig aminations can stem from several factors. A systematic approach to troubleshooting is essential.
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Cause 1: Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be deactivated.
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Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[9][10] Oxygen can oxidize the Pd(0) catalyst. Using a pre-catalyst can often provide more reliable generation of the active species.[5] Degassing the solvent prior to use is a recommended practice.[11]
-
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Cause 2: Incorrect Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[4]
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Solution: The choice of phosphine ligand is highly dependent on the amine nucleophile. For instance, bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos have shown remarkable activity for a wide range of amines.[1][12] It is recommended to screen a panel of ligands to find the optimal one for your specific substrate combination. For indazoles specifically, ligands like tBuXphos have been reported to be effective.[12]
-
-
Cause 3: Suboptimal Base: The base plays a crucial role in the deprotonation of the amine.[13][14]
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Solution: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to higher reaction rates.[5][12] However, if your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures.[5] The solubility and particle size of the base can also impact the reaction rate.[5]
-
-
Cause 4: Aryl Halide Reactivity: The reactivity order is generally I > Br > OTf > Cl.[5][13]
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Solution: If using a less reactive aryl chloride, you may need a more active catalyst system (e.g., a more electron-rich ligand), higher temperatures, or longer reaction times. Conversely, aryl iodides can sometimes inhibit the catalyst.[5]
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Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination reactions.
Q5: I am observing significant side product formation, such as hydrodehalogenation. How can this be minimized?
A5: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired C-N bond formation.[1]
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Cause: This often arises from a competing β-hydride elimination pathway or other decomposition routes.
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Solution: The choice of ligand is critical to minimize this side reaction. Bulky, electron-rich biarylphosphine ligands can promote the desired reductive elimination step over β-hydride elimination.[1] Additionally, optimizing the base and temperature can help favor the amination pathway. Lowering the reaction temperature, if possible, can sometimes reduce the rate of side reactions relative to the main reaction.
Data & Protocols
Table 1: Comparison of Reaction Parameters for Buchwald-Hartwig Amination
This table summarizes typical conditions and reported yields for the coupling of various aryl halides with amines, providing a baseline for optimization.
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94[11] |
| Aryl Bromide | Secondary Amine | Pd₂(dba)₃ (2.0) | XPhos (4.0) | NaOtBu (1.4) | Toluene | 100 | 12-24 | ~80-95[10] |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl (1.0) | - | NaOtBu (1.2) | Dioxane | 100 | 0.4 | 94[9] |
| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl (1.0) | - | NaOtBu (1.2) | Dioxane | 100 | <0.1 | 90[9] |
Note: Yields are highly substrate-dependent and these conditions serve as a starting point for optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The following is a representative protocol adapted from literature for the coupling of an aryl bromide with a secondary amine.[10]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
// Reactants Reactants [label="Ar-X + R₂NH"];
// Catalyst System Catalyst [label=<
Pd₂(dba)₃ / XPhos NaOtBu, Toluene, 100 °C
];
// Product Product [label="Ar-NR₂"];
// Edges Reactants -> Product [label=""]; Catalyst -> Product [style=invis]; // Invisible edge for positioning
// Invisible nodes for arrow label positioning dummy [shape=point, width=0, height=0]; Reactants -> dummy [style=invis]; dummy -> Product [label=<
Pd₂(dba)₃ / XPhos NaOtBu, Toluene, 100 °C
Caption: General reaction scheme for Buchwald-Hartwig C-N cross-coupling., fontcolor="#5F6368", fontsize=11, labelloc="c"]; }
Procedure:
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To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate, 20 mL) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated aminoindazole.[10]
Troubleshooting Guide: Purification
Q6: I am having difficulty purifying my aminoindazole product. What strategies can I use?
A6: Purification of nitrogen-containing heterocycles like aminoindazoles can be challenging due to their basicity and potential for multiple isomers.
-
Problem 1: Isomer Separation: The N-1 and N-2 isomers often have very similar polarities, making separation by standard column chromatography difficult.
-
Solution:
-
Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be highly effective for isolating a single isomer.
-
Preparative HPLC: For difficult separations, preparative HPLC is a powerful, albeit more resource-intensive, option.
-
-
-
Problem 2: Tailing on Silica Gel: The basic amino group can interact strongly with the acidic silica gel, leading to poor separation and low recovery.
-
Solution:
-
Basified Silica: Add a small amount of a volatile base, such as triethylamine (~1%), to the eluent. This neutralizes the acidic sites on the silica gel and improves peak shape.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18 reversed-phase column for chromatography.
-
-
-
Problem 3: Water-Soluble Impurities: Salts formed from the base or other reagents can be difficult to remove.
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Solution: Perform an aqueous workup before chromatography. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with water or brine to remove inorganic salts.[11] Ensure the product is not extracted into the aqueous layer if it is protonated; adjusting the pH with a mild base may be necessary.
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-amino-1H-indazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of methyl 4-amino-1H-indazole-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, categorized by the problem encountered.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Diazotization: If starting from an aniline derivative, the diazotization reaction may be incomplete due to improper temperature control or incorrect stoichiometry of reagents. | Maintain the reaction temperature strictly between 0-5 °C. Use a slight excess of sodium nitrite and ensure vigorous stirring. |
| Inefficient Cyclization: The subsequent cyclization to form the indazole ring may be sluggish or incomplete. | Ensure the cyclization conditions (e.g., temperature, reaction time, catalyst) are optimized. For reductive cyclization of a nitro-precursor, ensure the reducing agent is active and used in sufficient quantity. | |
| Side Reactions: Formation of significant amounts of byproducts can consume starting materials and reduce the yield of the desired product. | Analyze the crude reaction mixture by TLC or LC-MS to identify major byproducts. Adjust reaction conditions to minimize their formation (see FAQ section for common byproducts). | |
| Product Degradation: The target molecule may be unstable under the reaction or workup conditions. For example, hydrolysis of the methyl ester can occur. | Use mild acidic or basic conditions during workup. Avoid prolonged heating. If hydrolysis is suspected, the reaction can be worked up under neutral conditions and the product purified quickly. | |
| Formation of Multiple Spots on TLC (Byproducts) | Isomer Formation: Synthesis of indazoles can sometimes lead to the formation of the 2H-indazole isomer in addition to the desired 1H-indazole. | The ratio of 1H to 2H isomers can be influenced by the solvent and reaction conditions. Purification by column chromatography is typically required to separate these isomers. |
| Ring-Opened Byproducts: Under harsh conditions, such as high temperatures during decarboxylation of a carboxylic acid precursor, the indazole ring can undergo fission.[1] | Avoid excessive heat. If decarboxylation is a necessary step, perform it at the lowest possible temperature and for the shortest time required. | |
| Sandmeyer-type Byproducts: If a diazotization route is employed, the diazonium intermediate can react with various nucleophiles present in the reaction mixture (e.g., halide ions, water) to form halogenated or hydroxylated byproducts.[2] | Control the concentration of nucleophiles in the reaction mixture. Use copper(I) salts as catalysts to promote the desired cyclization over competing Sandmeyer reactions.[2][3][4] | |
| Unreacted Starting Material: The reaction may not have gone to completion. | Increase the reaction time or temperature cautiously, while monitoring for byproduct formation. Ensure all reagents are of high purity and added in the correct stoichiometry. | |
| Difficult Purification | Similar Polarity of Product and Byproducts: The desired product and major byproducts may have very similar polarities, making separation by column chromatography challenging. | Experiment with different solvent systems for chromatography. A gradient elution may be necessary. Consider derivatizing the amino group to alter the polarity of the product for easier separation, followed by a deprotection step. |
| Product Insolubility/Crystallization Issues: The product may be poorly soluble in common chromatography solvents or may crystallize on the column. | Use a stronger eluent or a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system may be a better purification strategy than chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves the cyclization of a suitably substituted benzonitrile derivative. For instance, starting from 2-amino-6-cyanobenzonitrile, a diazotization reaction followed by an intramolecular cyclization can yield the 4-amino-1H-indazole-3-carbonitrile, which can then be hydrolyzed and esterified to the final product. Another route is the reductive cyclization of a 2-cyano-6-nitroaniline derivative.
Q2: What are the most likely byproducts in this synthesis?
The most common byproducts depend on the synthetic route chosen:
-
2H-Indazole Isomer: As with many indazole syntheses, the formation of the corresponding 2H-indazole isomer is a common possibility.
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Halogenated/Hydroxylated Byproducts: If a diazotization route is used, Sandmeyer-type reactions can lead to the replacement of the diazonium group with a halogen (from the acid used, e.g., HCl, HBr) or a hydroxyl group (from water), resulting in byproducts where the 4-amino group is replaced.[2][3][4]
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Ring-Opened Products: Harsh reaction conditions, particularly high temperatures, can lead to the cleavage of the pyrazole ring of the indazole system.[1]
-
Starting Material: Incomplete reaction will result in the presence of the starting benzonitrile or aniline derivative in the crude product.
Q3: How can I confirm the structure of my product and identify any byproducts?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling constants of the aromatic protons can help distinguish between the 1H- and 2H-indazole isomers and identify the substitution pattern.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and help in the identification of byproducts by their mass-to-charge ratio.
-
Infrared (IR) Spectroscopy: This can be used to confirm the presence of key functional groups such as the amino group (N-H stretching), the ester carbonyl group (C=O stretching), and the nitrile group (C≡N stretching) if applicable to intermediates.
Q4: My reaction is not proceeding to completion. What should I check?
-
Reagent Quality: Ensure that all reagents, especially the sodium nitrite and any reducing agents, are fresh and have not degraded.
-
Reaction Temperature: For diazotization reactions, maintaining a low temperature (0-5 °C) is critical. For cyclization steps, ensure the temperature is optimal as determined by literature or preliminary experiments.
-
Stoichiometry: Double-check the molar ratios of all reactants.
-
Atmosphere: If the reaction is sensitive to air or moisture, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q5: What is the best way to purify the final product?
Purification strategy depends on the impurity profile:
-
Column Chromatography: This is the most common method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient elution of hexane and ethyl acetate is often a good starting point.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an effective method to obtain a highly pure solid. Experiment with different solvents to find a suitable one where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Acid-Base Extraction: The basicity of the 4-amino group can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine-containing compounds into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent. This can help remove non-basic impurities.
Experimental Protocols
A general protocol for the synthesis of a related compound, 1H-indazole-3-carboxamide derivatives, is provided below as a reference.[5] This can be adapted for the synthesis of this compound, for instance, by using methanol as the nucleophile in the final step instead of an amine.
General Procedure for Amide Coupling to 1H-Indazole-3-carboxylic Acid:
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To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with a 10% solution of methanol in chloroform.
-
The combined organic layer is washed with 10% NaHCO₃, brine solution, and dried over Na₂SO₄.
-
The solvent is evaporated under vacuum, and the compound is purified by column chromatography.
Visualizations
Reaction Pathway and Byproduct Formation
References
Technical Support Center: Optimizing the Synthesis of 4-Aminoindazole Esters
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the yield in the preparation of 4-aminoindazole esters. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols for key reactions, and comparative data to help you optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of 4-aminoindazole ester is low. What are the most critical steps to troubleshoot?
A low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more key transformations. For a typical synthesis of a 4-aminoindazole ester, which often involves indazole ring formation, nitration, reduction of the nitro group, and esterification, it is crucial to assess the yield of each individual step. The reduction of the 4-nitroindazole and the final esterification are often critical steps where yield can be compromised.
Q2: I am observing the formation of a significant amount of the N2-alkylated isomer instead of the desired N1-alkylated indazole. How can I improve the regioselectivity?
The N-alkylation of indazoles is a common challenge, often yielding a mixture of N1 and N2 isomers. The regioselectivity is highly dependent on the reaction conditions. To favor the formation of the N1 isomer, which is often the thermodynamically more stable product, consider the following:
-
Base and Solvent System: Using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is known to be highly effective for achieving N1-selectivity. In contrast, polar aprotic solvents like DMF with bases such as cesium carbonate (Cs₂CO₃) may lead to mixtures.
-
Steric Hindrance: Bulky substituents at the C3-position of the indazole ring can sterically hinder the N2-position, thus favoring alkylation at the N1-position.
-
Thermodynamic Equilibration: In some cases, allowing the reaction to proceed for a longer duration or at a slightly elevated temperature in a solvent like DMF can facilitate an equilibration process that favors the more stable N1-substituted product.
Conversely, to favor the N2-isomer, employing an indazole precursor with a strong electron-withdrawing group, such as a nitro (NO₂) or ester (CO₂Me) group, at the C7-position has been shown to provide excellent N2-selectivity.
Q3: The reduction of my 4-nitroindazole to 4-aminoindazole is incomplete or results in side products. What are the best practices for this reduction?
The reduction of an aromatic nitro group is a critical step that can be sensitive to the choice of reducing agent and reaction conditions, especially in the presence of other functional groups.
-
Choice of Reducing Agent: Stannous chloride (SnCl₂) in an alcoholic solvent is a commonly used and effective method for the reduction of 4-nitroindazoles. Other reliable methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), which are known for their high efficiency and clean reaction profiles. Iron (Fe) or zinc (Zn) in acidic media are also viable, cost-effective options.
-
Reaction Conditions: Ensure anhydrous conditions when using reagents like SnCl₂. For catalytic hydrogenation, proper catalyst handling and an inert atmosphere (purged with nitrogen or argon before introducing hydrogen) are crucial to prevent catalyst deactivation. The reaction temperature and pressure (for hydrogenation) should be carefully controlled to minimize side reactions.
Q4: I am struggling with the final esterification of 4-aminoindazole. What are some reliable methods to improve the yield?
Esterification of an amino-substituted heterocyclic compound can be challenging due to the competing nucleophilicity of the amino group and potential side reactions.
-
Fischer Esterification: This classic method involves reacting the 4-aminoindazole with an excess of the desired alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). Using the alcohol as the solvent helps to drive the equilibrium towards the ester product.
-
Activation of the Carboxylic Acid: If you are performing a coupling reaction with a carboxylic acid, activating the acid with reagents like thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with the 4-aminoindazole, is a highly effective method.
-
Coupling Reagents: For milder conditions, coupling reagents such as carbonyldiimidazole (CDI) can be used to activate the carboxylic acid for an efficient reaction with the aminoindazole.
Data Presentation: Comparative Analysis of Reaction Conditions
Table 1: Indazole Synthesis - Comparison of Catalytic Systems for the Formation of the Indazole Ring from 2-Bromobenzaldehydes and Hydrazines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / DPPF | NaOtBu | Toluene | 100 | 12 | ~85 | Good for a range of substituted arylhydrazines.[1] |
| CuI / TMEDA | Cs₂CO₃ | DMSO | 120 | 12 | 70-85 | One-pot, three-component reaction with primary amines and sodium azide.[2] |
| Cu(II)-HT | K₂CO₃ | DMSO | 120 | 6 | 80-92 | Heterogeneous catalyst that can be recycled.[2] |
| CuO nanoparticles | Cs₂CO₃ | DMSO | 120 | 12 | 40-84 | Ligand-free conditions.[2] |
Table 2: Reduction of 4-Nitroindazole - Comparison of Reducing Agents
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| SnCl₂·2H₂O | Ethanol | Reflux | 70-85 | A classic and reliable method. |
| H₂ / Pd/C (10%) | Methanol/Ethyl Acetate | Room Temperature | >90 | Clean reaction, requires hydrogenation setup. |
| Fe / NH₄Cl | Ethanol/Water | Reflux | 75-90 | Cost-effective and environmentally benign. |
| Na₂S₂O₄ | THF/Water | Room Temperature | 60-80 | Mild conditions, but can require careful workup. |
Table 3: Esterification of Aromatic Amines - Comparison of Methods
| Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Alcohol (excess) | Reflux | 65-80 | Equilibrium reaction; requires excess alcohol.[3] |
| Thionyl Chloride | SOCl₂, Alcohol | Alcohol | 0 to Reflux | 70-93 | Forms an intermediate acid chloride.[3] |
| Dimethyl Sulfate | (CH₃)₂SO₄, K₂CO₃ | Acetone | Reflux | 80-90 | Effective for methyl esters.[3] |
| Carbonyldiimidazole (CDI) | CDI, Carboxylic Acid, Amine | THF/DMF | Room Temperature | 75-90 | Mild conditions, good for sensitive substrates. |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-1H-indazole
This protocol is a general guideline for the synthesis of the indazole ring followed by nitration.
Materials:
-
2-Methyl-3-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Acetic Acid
-
Nitric Acid (fuming)
-
Sulfuric Acid (concentrated)
Procedure:
-
Diazotization: Dissolve 2-methyl-3-nitroaniline in a mixture of acetic acid and acetic anhydride. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the temperature below 5 °C. Stir for 1 hour.
-
Cyclization: Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 4-nitro-1H-indazole.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction of 4-Nitro-1H-indazole to 4-Amino-1H-indazole
Materials:
-
4-Nitro-1H-indazole
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
Procedure:
-
Suspend 4-nitro-1H-indazole in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate in concentrated HCl to the suspension.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-amino-1H-indazole.
-
Purification: The product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of Ethyl 4-Amino-1H-indazole-1-carboxylate (Example Esterification)
Materials:
-
4-Amino-1H-indazole
-
Ethyl Chloroformate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-amino-1H-indazole in anhydrous dichloromethane and cool to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add ethyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl 4-amino-1H-indazole-1-carboxylate.
Visualizations
References
Technical Support Center: Indazole Derivatives Synthesis
Welcome to the technical support center for indazole synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a major challenge?
A1: The indazole ring exhibits annular tautomerism, meaning the proton on the pyrazole ring can reside on either nitrogen atom, leading to the 1H-indazole and 2H-indazole tautomers.[1][2][3] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][4][5] Consequently, direct alkylation or acylation of an indazole often results in a mixture of N1- and N2-substituted products, making regioselectivity a significant challenge.[1][4] Achieving high selectivity for a single regioisomer is critical for synthesizing specific, biologically active molecules and requires careful control of reaction conditions.[1]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?
A2: Several factors critically influence the ratio of N1 and N2 products. These include:
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Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C3 position tend to favor N1 alkylation due to steric hindrance around the N2 position.[1][4] Conversely, electron-withdrawing groups (like -NO₂ or -CO₂Me) at the C7 position strongly direct substitution to the N2 position, achieving high selectivity (≥96%).[1][4][6][7]
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Reaction Conditions (Base and Solvent): The choice of base and solvent is crucial. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation, often providing >99% N1 regioselectivity.[1][4][8] The polarity of the solvent and the counter-ion from the base can influence the nucleophilicity of the two nitrogen atoms.[4]
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Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1][9] Running a reaction at a higher temperature may favor the N1 isomer through equilibration.[10]
Q3: My reaction yield is low or the conversion is incomplete. What are the common causes?
A3: Low yields and incomplete conversions in indazole synthesis can be attributed to several factors:[9]
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Suboptimal Temperature: Excessive heat can lead to decomposition, especially in classical methods like Cadogan cyclizations, while insufficient heat can stall the reaction.[9] A systematic screening of temperatures is recommended to find the optimal balance for your specific substrate.[9]
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Incorrect Solvent Choice: The solvent's polarity and boiling point are critical for reactant solubility and reaction kinetics.[9] If starting materials are not fully dissolved, the reaction may be incomplete.[9]
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Catalyst Inactivity: In cross-coupling reactions, ensure the catalyst is fresh and has not degraded. Formation of palladium black, a less active form, can halt the reaction.[11]
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Base Stoichiometry and Strength: An inadequate amount or inappropriate choice of base can lead to incomplete conversion. For Suzuki couplings, stronger or more soluble bases like Cs₂CO₃ or K₃PO₄ are often more effective than common carbonates.[11]
Troubleshooting Guide
Problem 1: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers.
Question: How can I improve selectivity for the N1-substituted product? Answer: To favor the thermodynamically stable N1 product, conditions should be selected that promote equilibration or sterically hinder the N2 position.
-
Recommended Conditions: Use sodium hydride (NaH) as the base in an anhydrous tetrahydrofuran (THF) solvent system.[1][4][8] This combination has been shown to provide excellent N1-selectivity (>99%) for indazoles with various C3 substituents.[1][8]
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Steric Influence: If possible, utilize a starting material with a bulky substituent at the C3 position (e.g., tert-butyl, carboxymethyl), which sterically blocks the N2 position.[1][4]
Question: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change? Answer: To favor the kinetically preferred N2 product, you should alter the electronic properties of the substrate or use conditions that avoid thermodynamic equilibration.
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Electronic Influence: Introduce a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or ester (-CO₂Me), at the C7 position of the indazole ring. This has been demonstrated to provide excellent N2-selectivity.[1][4][6][7]
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Alternative Conditions: Consider using acidic conditions. For example, trifluoromethanesulfonic acid has been shown to be an effective catalyst for N2-alkylation.[1]
Problem 2: My Suzuki coupling reaction with a bromo- or iodo-indazole is failing (low or no conversion).
Question: What are the likely causes and how can I optimize the reaction? Answer: Failure in Suzuki coupling often points to issues with the catalyst, base, or overall reaction setup.
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Catalyst System: While Pd(PPh₃)₄ is common, electron-deficient substrates may benefit from more electron-rich and bulky phosphine ligands like XPhos or SPhos, or catalysts such as PdCl₂(dppf).[11]
-
Base Selection: If using Na₂CO₃ or K₂CO₃ with poor results, switch to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.[11] The presence of some water can be critical for the activity of carbonate and phosphate bases.[11]
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Oxygen Contamination: Homocoupling of the boronic acid is a common side reaction promoted by oxygen.[11] Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[11]
Problem 3: I am having difficulty purifying my indazole derivative.
Question: My N1 and N2 isomers are co-eluting during column chromatography. What should I do? Answer: The similar polarities of N1 and N2 isomers make their separation a known challenge.[10] If chromatography fails, consider recrystallization from a mixed solvent system.[10] Common successful mixtures include acetone/water or ethanol/water.[10] You will need to empirically determine the optimal solvent ratio and temperature profile for your specific compounds.
Data Presentation: Regioselectivity in Indazole Alkylation
The following table summarizes the effect of reaction conditions and substrate electronics on the regiochemical outcome of N-alkylation.
| Indazole Substituent | Base/Solvent System | Predominant Isomer | Selectivity | Reference |
| C3-carboxymethyl, C3-tert-butyl | NaH / THF | N1 | >99% | [1][6][8] |
| C7-NO₂ or C7-CO₂Me | NaH / THF | N2 | ≥96% | [1][6][7] |
| Unsubstituted | Acidic (e.g., TfOH) | N2 | High | [1] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of 1H-Indazole
This protocol is optimized for achieving high N1-regioselectivity.[1][4]
-
Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
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Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-Indazole
This is a general starting point for the Suzuki coupling of 3-iodo-1H-indazoles.[11][12]
-
Setup: In an oven-dried reaction vessel, combine the 3-iodo-1H-indazole derivative (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting residue by flash column chromatography.
Visualizations
Caption: A general troubleshooting workflow for common indazole synthesis issues.
Caption: Decision workflow for controlling N1/N2 regioselectivity in alkylation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Aminoindazole Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common issues encountered when scaling up aminoindazole reactions.
Section 1: Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems encountered during the scale-up of aminoindazole synthesis.
Guide 1: Exothermic Runaway and Temperature Control Issues
Problem: The reaction temperature rapidly increases and becomes difficult to control during scale-up.
Possible Causes & Solutions:
-
Inadequate Heat Transfer: The surface area-to-volume ratio decreases as the reactor size increases, leading to less efficient heat dissipation.
-
Rapid Reagent Addition: Adding reagents too quickly can lead to a rapid accumulation of heat.
-
Insufficient Cooling Capacity: The cooling system may not be adequate for the larger reaction volume.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a temperature excursion.
Experimental Protocol: Managing Exotherms in a Pilot-Scale Reaction
This protocol describes the synthesis of 3-aminoindazole from 2-fluorobenzonitrile and hydrazine hydrate, with a focus on managing the exothermic reaction at a 50 L scale.
Materials:
-
2-Fluorobenzonitrile (5.0 kg, 41.3 mol)
-
Hydrazine hydrate (6.2 kg, 124 mol)
-
n-Butanol (25 L)
Procedure:
-
Charge the 50 L reactor with 2-fluorobenzonitrile and n-butanol.
-
Begin agitation and ensure the reactor is under a nitrogen atmosphere.
-
Cool the reactor contents to 10 °C using a chiller.
-
Slowly add hydrazine hydrate to the reactor over a period of 4-6 hours, maintaining the internal temperature between 10-15 °C. The addition rate should be carefully controlled by a dosing pump.
-
After the addition is complete, slowly warm the reaction mixture to 90-95 °C over 2-3 hours.
-
Maintain the reaction at 90-95 °C and monitor for completion by HPLC (typically 8-12 hours).
-
Once the reaction is complete, cool the mixture to 20-25 °C.
-
The product can then be isolated by filtration.
Guide 2: Low Yield and Impurity Formation
Problem: The product yield is significantly lower at scale, and new or increased levels of impurities are observed.
Possible Causes & Solutions:
-
Poor Mixing: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Impurity Amplification: Minor impurities in starting materials can have a more significant impact at a larger scale.[1][2]
-
Side Reactions: Competing reactions, such as the Wolff-Kishner reduction of aldehyde impurities with hydrazine, may become more prevalent.
Troubleshooting Workflow:
Caption: Logical relationship for troubleshooting low yield and high impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 3-aminoindazole from 2-fluorobenzonitrile and hydrazine?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and impurities present in the raw materials. A potential byproduct is the formation of a hydrazone if the starting material contains aldehyde impurities. At scale, even trace impurities in the 2-fluorobenzonitrile can be significant. It is crucial to have a robust analytical method to identify and quantify these impurities.
Q2: How does palladium catalyst deactivation affect scale-up of N-arylation reactions of aminoindazoles?
A2: Palladium catalyst deactivation can be a significant issue during the scale-up of N-arylation reactions. On a larger scale, factors such as lower agitation efficiency and the presence of impurities can lead to the formation of inactive palladium black.[3] To mitigate this, ensure efficient agitation, use high-purity starting materials and solvents, and consider the use of robust ligands that protect the palladium center. Post-reaction, residual palladium needs to be removed to meet regulatory requirements, which can be achieved through filtration with activated carbon or specialized scavengers.[4]
Q3: What are the key safety considerations when scaling up aminoindazole synthesis?
A3: The primary safety concern is the management of exothermic reactions to prevent thermal runaway.[5][6] A thorough thermal hazard evaluation using techniques like reaction calorimetry is essential before scaling up.[5] This will help determine the maximum safe addition rate and the required cooling capacity. Additionally, proper handling of hazardous materials like hydrazine and ensuring adequate ventilation are critical.
Q4: How can I improve the filtration and drying of the final aminoindazole product at a larger scale?
A4: Scaling up filtration and drying can be challenging. For filtration, the crystal size and morphology are critical. A controlled crystallization process is necessary to obtain a product that filters efficiently. For drying, issues such as solvent trapping and agglomeration can arise. A vacuum oven with controlled temperature and agitation is often used. Process Analytical Technology (PAT) can be employed to monitor the drying process and determine the endpoint.[7]
Section 3: Data Presentation
Due to the proprietary nature of industrial processes, specific quantitative data for the scale-up of aminoindazole reactions is not widely published. The following tables provide an illustrative comparison of typical changes observed when moving from a laboratory to a pilot plant scale.
Table 1: Illustrative Comparison of Reaction Parameters and Yield
| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (50 L) |
| Reactant A (mol) | 1.0 | 50.0 |
| Reactant B (mol) | 1.2 | 60.0 |
| Solvent Volume (L) | 0.5 | 25.0 |
| Addition Time (h) | 1 | 4-6 |
| Reaction Time (h) | 6 | 10-14 |
| Typical Yield (%) | 90-95% | 85-90% |
Table 2: Illustrative Impurity Profile Comparison
| Impurity | Laboratory Scale (%) | Pilot Plant Scale (%) |
| Unreacted Reactant A | < 0.1 | < 0.5 |
| Byproduct X | 0.2 | 1.0 |
| Byproduct Y | Not Detected | 0.3 |
| Total Impurities | < 0.5 | < 2.0 |
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Role of raw materials in biopharmaceutical manufacturing: risk analysis and fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. contractpharma.com [contractpharma.com]
- 7. researchgate.net [researchgate.net]
stability of methyl 4-amino-1H-indazole-3-carboxylate under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of methyl 4-amino-1H-indazole-3-carboxylate under various experimental conditions. The following information is intended to serve as a practical resource for troubleshooting common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to keep this compound in a dry, cool, and well-ventilated place, with the container tightly closed.[1] Many suppliers recommend storage at room temperature for short to medium-term use.[2] For extended periods, storage at -20°C, as is common for analogous compounds, may provide enhanced stability.[3]
Q2: My assay results for this compound are inconsistent. Could this be a stability issue?
A2: Inconsistent assay results can indeed be a sign of compound degradation. Factors such as improper storage, exposure to light, extreme pH conditions in your solvent, or repeated freeze-thaw cycles can lead to the degradation of the compound. It is crucial to evaluate your handling and storage procedures.
Q3: Are there known degradation pathways for indazole-3-carboxylate derivatives?
A3: Indazole derivatives, particularly esters, can be susceptible to hydrolysis of the ester group to the corresponding carboxylic acid, especially under acidic or basic conditions. The amino group also presents a potential site for oxidation.[4] Forced degradation studies are the best way to identify the specific degradation pathways for this molecule.[5][6]
Q4: How can I perform a forced degradation study on this compound?
A4: A forced degradation study involves subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7] This typically includes exposure to acid, base, oxidative stress, heat, and light.[5][8] Detailed protocols are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Solution | Compound degradation due to hydrolysis or oxidation. | Prepare fresh solutions daily. If using a buffer, ensure the pH is near neutral and de-gas the solvent to remove dissolved oxygen. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Appearance of New Peaks in HPLC Analysis | Degradation of the parent compound into impurities. | Conduct a forced degradation study to identify the conditions causing degradation. This will help in understanding the impurity profile and developing a stability-indicating analytical method. |
| Color Change of Solid Compound (e.g., to brown) | Possible oxidation or photodecomposition. | Store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., argon or nitrogen) if it is particularly sensitive. |
| Poor Recovery from Acidic Mobile Phase | Hydrolysis of the methyl ester in the acidic mobile phase. | Minimize the time the sample is in the autosampler. Use a mobile phase with a less acidic pH if the chromatography allows. |
| No Degradation Observed in Forced Degradation Study | The stress conditions may not have been harsh enough. | Increase the concentration of the stressing agent (acid, base, oxidant), the temperature, or the duration of exposure.[5] A target degradation of 5-20% is generally considered optimal for method validation.[8] |
Stability Data Summary
The following tables summarize hypothetical, yet plausible, quantitative data from a forced degradation study on this compound to illustrate expected stability trends.
Table 1: Stability in Solution under Various pH Conditions
| Condition | Time (hours) | Temperature | % Degradation | Major Degradant |
| 0.1 M HCl | 24 | 60°C | 15.2% | 4-amino-1H-indazole-3-carboxylic acid |
| pH 7.0 Buffer | 72 | 60°C | < 1.0% | Not Applicable |
| 0.1 M NaOH | 24 | 60°C | 22.5% | 4-amino-1H-indazole-3-carboxylic acid |
Table 2: Stability under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Duration | % Degradation | Observations |
| 3% H₂O₂ | 24 hours | 18.7% | Formation of multiple minor polar degradants. |
| Heat (80°C, solid) | 48 hours | 2.1% | Slight discoloration of the solid material. |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 8.5% | Significant degradation in solution, less as a solid. |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate the solution at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate the solution at 60°C.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Incubate the solution at 60°C.
-
Time Points and Analysis: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. For the acidic and basic samples, neutralize the aliquot with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation: Mix 1 mL of the 1 mg/mL stock solution (from Protocol 1) with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Time Points and Analysis: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Dilute to a suitable concentration and immediately analyze by HPLC-UV.
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Plausible degradation pathways for the target compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
avoiding side reactions in the functionalization of aminoindazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of aminoindazole functionalization. Our goal is to help you anticipate and overcome common side reactions, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of aminoindazoles?
A1: The functionalization of aminoindazoles presents several key challenges stemming from the molecule's inherent reactivity. The main difficulties include:
-
Regioselectivity in N-functionalization: The indazole core possesses two reactive nitrogen atoms (N1 and N2), leading to the potential formation of isomeric products.[1][2]
-
Reactivity of the Amino Group: The exocyclic amino group is a nucleophilic site susceptible to side reactions such as over-alkylation or acylation, which can compete with the desired functionalization.[3]
-
Cross-Coupling Complexities: In palladium-catalyzed cross-coupling reactions, common side reactions include dehalogenation, homocoupling, and β-hydride elimination.[4][5] The amino group can also coordinate to the metal catalyst, potentially inhibiting its activity.[6]
-
Controlling C-H Functionalization: Achieving site-selectivity during C-H functionalization can be challenging and often requires the use of directing groups.[1]
Q2: How can I selectively protect the exocyclic amino group of an aminoindazole?
A2: Protecting the exocyclic amino group is a crucial step to prevent unwanted side reactions. The choice of protecting group depends on the stability of your substrate to the reaction conditions of subsequent steps. The most common protecting groups for amines are:
-
tert-Butoxycarbonyl (Boc): This is widely used due to its stability under most basic and nucleophilic conditions. It is typically introduced using di-tert-butyl dicarbonate (Boc)₂O and a base. Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid).[7][8]
-
Benzyloxycarbonyl (Cbz): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[4]
-
Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions and is removed by a mild base, such as piperidine.[3]
Selective protection of the more nucleophilic exocyclic amino group can often be achieved by using slightly more than one equivalent of the protecting group reagent at low temperatures.[3]
Q3: What factors determine N1 versus N2 functionalization on the indazole ring?
A3: The regioselectivity of N-functionalization is a complex interplay of several factors:
-
Base and Solvent: The choice of base and solvent system is critical. For instance, using sodium hydride (NaH) in a non-polar solvent like THF often favors N1-alkylation (thermodynamic product), as the 1H-indazole tautomer is generally more stable.[1][9] In contrast, conditions that favor kinetic control may lead to a higher proportion of the N2-isomer.[1]
-
Substituents: The electronic and steric nature of substituents on the indazole ring can direct functionalization. For example, sterically bulky groups at the C7 position can hinder attack at N1, leading to preferential N2-functionalization.[10]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the formation of the thermodynamically more stable isomer.
Troubleshooting Guides
N-Alkylation of Aminoindazoles
Problem: Poor regioselectivity, resulting in a mixture of N1 and N2 isomers.
Troubleshooting Workflow for N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Data Summary: Effect of Reaction Conditions on N-Alkylation Regioselectivity of Indazoles
| Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Yield (%) | Reference |
| 3-Methylindazole | K₂CO₃ | DMF | n-Pentyl bromide | 1:1.1 | 95 | [9] |
| 3-Methylindazole | NaH | THF | n-Pentyl bromide | >99:1 | 92 | [9] |
| 5-Bromo-1H-indazole-3-carboxylate | NaH | DMF | Isopropyl iodide | 1:1.2 | 84 | [11] |
| 5-Bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | Ethyl tosylate | >98:2 | 96 | [12] |
| 7-Nitroindazole | NaH | THF | n-Pentyl bromide | 4:96 | 91 | [10] |
Problem: Over-alkylation of the exocyclic amino group.
| Potential Cause | Recommended Solution |
| Excess Alkylating Agent | Use a stoichiometric amount (1.0-1.2 equivalents) of the alkylating agent. |
| High Reactivity of Amino Group | Protect the amino group with a suitable protecting group (e.g., Boc) before performing the N-alkylation of the indazole ring.[3] |
| High Reaction Temperature | Perform the reaction at a lower temperature to reduce the rate of the side reaction. |
Palladium-Catalyzed Cross-Coupling Reactions
Common Side Reactions:
-
Dehalogenation: Premature loss of the halide from the starting material.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or terminal alkyne (in Sonogashira coupling).[5]
-
β-Hydride Elimination: A potential side reaction in Buchwald-Hartwig amination that can lead to a hydrodehalogenated arene and an imine.[4][5]
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Data Summary: Common Issues in Cross-Coupling of Halo-Aminoaryl Compounds
| Reaction | Problem | Potential Cause | Recommended Solution | Reference |
| Suzuki-Miyaura | Low Yield / No Reaction | Catalyst inhibition by amino group. | Use a specialized ligand like RuPhos and an appropriate base such as K₃PO₄. | [13] |
| Suzuki-Miyaura | Protodeborylation | Unstable boronic acid. | Use a more stable boronic ester (e.g., MIDA boronate) or freshly prepared boronic acid. | [14] |
| Sonogashira | Homocoupling (Glaser coupling) | Presence of O₂ and/or Cu(I) catalyst. | Rigorously degas the reaction mixture. Consider using a copper-free protocol. | [5] |
| Buchwald-Hartwig | β-Hydride Elimination | Unproductive reductive elimination pathway. | Optimize ligand and reaction conditions to favor C-N bond formation. | [4][5] |
C-H Functionalization
Problem: Low yield or lack of selectivity in C-H functionalization.
| Potential Cause | Recommended Solution |
| Poor C-H Activation | Introduce a directing group (e.g., by converting the amino group to an amide or another coordinating group) to facilitate ortho-metalation.[1] |
| Catalyst Poisoning | The free amino group can coordinate to the palladium catalyst. Protect the amino group (e.g., with Boc) prior to the C-H functionalization step.[15] |
| Steric Hindrance | If targeting a sterically congested C-H bond, a less bulky directing group or more reactive catalyst system may be required. |
| Incorrect Oxidant | The choice of oxidant is crucial. Screen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) to find the optimal conditions for your substrate. |
Logical Diagram for C-H Functionalization Strategy
Caption: Strategic workflow for C-H functionalization of aminoindazoles.
Experimental Protocols
Protocol 1: Selective Boc-Protection of an Aminoindazole
Objective: To selectively protect the exocyclic amino group of 5-aminoindazole to prevent its participation in subsequent functionalization reactions.
Materials:
-
5-Aminoindazole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Methodology:
-
Dissolve 5-aminoindazole in DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of (Boc)₂O in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[7][8]
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc-protected aminoindazole.[4]
Protocol 2: Regioselective N1-Alkylation of a Protected Aminoindazole
Objective: To achieve high regioselectivity for the N1-alkylation of an N-Boc-protected aminoindazole.
Materials:
-
N-Boc-aminoindazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Alkyl halide (e.g., n-pentyl bromide) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-Boc-aminoindazole.
-
Add anhydrous THF to dissolve the substrate.
-
Cool the solution to 0 °C using an ice bath.
-
Add NaH portion-wise and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.[9]
-
Re-cool the mixture to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or heat to 50 °C to ensure complete conversion, monitoring by TLC.[11]
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the pure N1-alkylated product.
Protocol 3: Suzuki-Miyaura Coupling of a Bromo-Aminoindazole
Objective: To couple an arylboronic acid with a bromo-aminoindazole, minimizing side reactions.
Materials:
-
3-Bromo-5-aminoindazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
RuPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (e.g., 5:1 mixture)
Methodology:
-
In a reaction vessel, combine the 3-bromo-5-aminoindazole, arylboronic acid, K₃PO₄, Pd(OAc)₂, and RuPhos.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[13]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[13]
References
- 1. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Methods for Aminoindazole Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of aminoindazoles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for aminoindazole analysis?
A1: For analyzing polar compounds like aminoindazoles, Reverse-Phase HPLC (RP-HPLC) is the standard technique.[1] A good starting point involves a C18 column, as it is versatile for a wide range of analytes.[2] The initial mobile phase can be a simple gradient of water (or an aqueous buffer) and an organic modifier like acetonitrile (MeCN) or methanol.[1][3] A broad gradient run, for instance from 5% to 95% acetonitrile, helps in determining the approximate solvent concentration required to elute the target aminoindazole.[3]
Q2: How does mobile phase pH affect the analysis of aminoindazoles?
A2: Mobile phase pH is a critical parameter, especially for ionizable compounds like aminoindazoles. The pH influences the ionization state of the analyte, which in turn affects its retention and peak shape.[4][5] For reproducible results, the pH of the mobile phase should be controlled using a buffer and ideally be at least one pH unit away from the pKa of the analyte.[6] Using an acidic modifier, such as 0.1% formic acid or phosphoric acid, can help improve peak shape by suppressing the ionization of residual silanol groups on the silica-based stationary phase.[7][8]
Q3: What should I do if my aminoindazole isomers are not separating?
A3: Co-elution of isomers is a common challenge that requires systematic optimization of selectivity.[3]
-
Optimize the Mobile Phase:
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. Phenyl or cyano-based columns can offer alternative selectivities for aromatic compounds.
-
Temperature: Adjusting the column temperature can also influence selectivity, although its effect is generally less pronounced than that of the mobile phase composition.[9]
Q4: What are the best practices for sample preparation for aminoindazole analysis?
A4: Proper sample preparation is crucial for accurate and reproducible HPLC results and for protecting the column and instrument.[10][11]
-
Dissolution: Dissolve the solid aminoindazole sample in a solvent that is compatible with the mobile phase.[12] Using the mobile phase itself as the diluent is often the best practice to avoid peak distortion.[6]
-
Filtration: Always filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the column frit.[12][13]
-
Concentration: Ensure the sample concentration is within the linear range of the detector to avoid column overloading, which can lead to poor peak shape.[14]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of aminoindazoles in a question-and-answer format.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My aminoindazole peak is tailing. What are the potential causes and solutions?
A: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase.[14][15]
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica packing can interact with the basic amino group of the indazole, causing tailing.[16]
-
Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.[14]
-
Solution: Reduce the sample concentration or the injection volume.[15]
-
-
Cause 3: Column Contamination/Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can cause poor peak shape.[14][17]
-
Solution: Flush the column with a strong solvent.[17] If the problem persists, replace the guard column or the analytical column.
-
Q: Why is my peak fronting or splitting?
A: Peak fronting and splitting often point to issues with the sample solvent or the physical integrity of the column.
-
Cause (Fronting): The sample is dissolved in a solvent stronger than the mobile phase, causing the analyte to move too quickly at the beginning of the column.[14]
-
Cause (Splitting): A blocked inlet frit or a void at the head of the column can disrupt the sample path.[18]
-
Solution: Check for system blockages.[15] Try back-flushing the column (if permitted by the manufacturer). If a void is present, the column may need to be replaced.
-
Problem 2: Inconsistent Retention Times
Q: My retention times are drifting or shifting between injections. What should I investigate?
A: Retention time instability can compromise the reliability of your analysis.[17]
-
Cause 1: Inconsistent Mobile Phase Preparation: Small variations in solvent ratios or pH can lead to shifts in retention time.[8][17]
-
Solution: Prepare fresh mobile phase for each analysis batch, ensuring accurate measurements. Use a buffer to maintain a stable pH.[4]
-
-
Cause 2: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[17]
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) until a stable baseline is achieved before starting the sequence.
-
-
Cause 3: Pump Malfunction or Leaks: Fluctuations in flow rate due to worn pump seals, check valve issues, or leaks in the system will cause retention times to vary.[17][19]
-
Cause 4: Temperature Fluctuations: Changes in ambient temperature can affect retention times.[14]
-
Solution: Use a column oven to maintain a constant temperature for the analysis.[17]
-
Problem 3: Pressure Issues and Baseline Noise
Q: The system backpressure is unusually high. What is the cause?
A: High backpressure can damage the pump and column.[14]
-
Cause 1: Blockage in the System: Particulate matter from the sample or mobile phase may have clogged the column inlet frit or tubing.[13][14]
-
Cause 2: Buffer Precipitation: If using a buffered mobile phase, the buffer can precipitate when mixed with a high concentration of organic solvent.[15]
-
Solution: Ensure the chosen buffer is soluble in the entire range of mobile phase compositions used in your gradient. Flush the system with water before shutting down to prevent salt buildup.[19]
-
Q: My chromatogram has a noisy or drifting baseline. How can I fix this?
A: A noisy baseline can interfere with the detection and quantification of low-concentration analytes.[14]
-
Cause 1: Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of baseline noise.[19]
-
Cause 2: Contaminated Mobile Phase: Impurities in the solvents can lead to a noisy or drifting baseline, especially in gradient elution.[6]
-
Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[17]
-
-
Cause 3: Detector Issues: A dirty flow cell or a failing detector lamp can also cause baseline problems.[6][17]
-
Solution: Flush the flow cell with an appropriate solvent. Check the lamp energy or intensity; it may need replacement.[17]
-
Experimental Protocols and Data
Example Protocol: RP-HPLC Method for Aminoindazole Analysis
This protocol provides a starting point for the method development.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a scouting gradient to determine the elution conditions (see Table 1).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the specific aminoindazole (e.g., 254 nm or 272 nm).[20]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the aminoindazole standard at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) using the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.[3]
-
Data Presentation
The following tables illustrate how to systematically optimize the mobile phase composition.
Table 1: Scouting Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Table 2: Case Study - Optimization of Isocratic Mobile Phase for Isomer Separation
This table shows example data for optimizing the separation of two hypothetical aminoindazole isomers based on the percentage of the organic modifier (Acetonitrile).
| % Acetonitrile | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) | Peak Tailing Factor (Isomer 2) |
| 35% | 8.2 | 8.9 | 1.3 | 1.4 |
| 40% | 6.5 | 7.0 | 1.1 | 1.3 |
| 45% | 4.8 | 5.1 | 0.9 | 1.2 |
Based on this data, 35% acetonitrile provides the best resolution, although further optimization (e.g., adjusting pH or switching to a gradient) may be needed to achieve baseline separation (Rs ≥ 1.5) and improve peak shape.
Visualizations
HPLC Method Development Workflow
This diagram outlines the logical steps for developing a robust HPLC method.
Caption: A workflow for systematic HPLC method development.
Troubleshooting Logic for Poor Peak Shape
This decision tree helps diagnose common causes of suboptimal peak shapes.
Caption: A decision tree for troubleshooting poor peak shape.
References
- 1. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Separation of 5-Aminoindazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. organomation.com [organomation.com]
- 12. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. maxisci.com [maxisci.com]
- 15. hplc.eu [hplc.eu]
- 16. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
- 17. labcompare.com [labcompare.com]
- 18. agilent.com [agilent.com]
- 19. aelabgroup.com [aelabgroup.com]
- 20. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing biological activity of methyl 4-amino-1H-indazole-3-carboxylate derivatives
A comprehensive review of the existing scientific literature reveals a significant research gap concerning the biological activity of derivatives specifically synthesized from methyl 4-amino-1H-indazole-3-carboxylate. While the indazole scaffold is a well-established pharmacophore in drug discovery, leading to numerous derivatives with potent anticancer, anti-inflammatory, and kinase inhibitory activities, modifications originating from the 4-amino substituted indazole-3-carboxylate core are not extensively documented in published studies. This guide, therefore, provides a broader comparative overview of the biological activities of various indazole derivatives to offer insights into the potential of this chemical class for researchers, scientists, and drug development professionals.
Anticancer Activity of Indazole Derivatives
The indazole nucleus is a prominent feature in a variety of anticancer agents.[1] Research has demonstrated that derivatives of 1H-indazole-3-carboxamide can act as potent inhibitors of p21-activated kinase 1 (PAK1), an enzyme implicated in tumor progression.[2] One representative compound from this series, 30l , exhibited an impressive IC50 value of 9.8 nM against PAK1 and demonstrated high selectivity across a panel of 29 other kinases.[2] Furthermore, this compound was shown to suppress the migration and invasion of MDA-MB-231 breast cancer cells.[2]
Another class of indazole derivatives, N-phenylindazole diarylureas, has also shown promising anticancer activity. These compounds have demonstrated potent in vitro cell viability inhibition with IC50 values ranging from 0.4 to 50 μM across various cancer cell lines, including murine metastatic breast cancer (4T1), murine glioblastoma (GL261), and human triple-negative breast cancer (MDA-MB-231).[3]
Kinase Inhibitory Activity
The indazole scaffold is a key component of numerous kinase inhibitors.[1] The structural features of the indazole ring allow for critical interactions within the ATP-binding pocket of various kinases. For instance, 1H-indazole-3-carboxamide derivatives have been identified as potential PAK1 inhibitors.[2] The structure-activity relationship (SAR) studies of these compounds revealed that the substitution of a hydrophobic ring in the deep back pocket and the introduction of a hydrophilic group in the solvent-exposed region were crucial for their inhibitory activity and selectivity.[2]
Furthermore, a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their ability to inhibit Akt kinase, a key enzyme in cell growth and survival pathways.[4]
Anti-inflammatory and Other Biological Activities
While the primary focus of recent research on indazole derivatives has been on oncology, some studies have explored their anti-inflammatory potential. However, specific data on derivatives of this compound in this therapeutic area is lacking. General indazole derivatives have been investigated for their ability to modulate inflammatory pathways, but a clear structure-activity relationship for anti-inflammatory effects is not as well-defined as it is for anticancer and kinase inhibitory activities.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of the biological activities of indazole derivatives.
Synthesis of 1H-Indazole-3-carboxamide Derivatives
A general method for the synthesis of 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a variety of amines.
General Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as DMF, add a coupling agent like HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents), followed by a base such as triethylamine (3 equivalents).
-
Stir the reaction mixture at room temperature for approximately 15 minutes.
-
Add the desired amine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Workflow:
Figure 1: General workflow for the MTT assay.
Signaling Pathways
The anticancer and kinase inhibitory activities of indazole derivatives often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.
PAK1 Signaling in Cancer
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, and survival. Its dysregulation is implicated in cancer progression and metastasis.
Figure 2: Simplified PAK1 signaling pathway and the inhibitory action of indazole-3-carboxamide derivatives.
Conclusion
While the indazole scaffold holds significant promise in the development of novel therapeutics, particularly in oncology, the specific derivatives of this compound remain an under-explored area of research. The data presented in this guide, drawn from studies on related indazole compounds, suggests that this particular scaffold could yield potent biological activities. Further synthesis and biological evaluation of derivatives from this compound are warranted to fully elucidate their therapeutic potential. Researchers are encouraged to explore modifications at the 4-amino position to generate novel chemical entities for screening in various biological assays.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
A Comparative Guide to the Structure-Activity Relationship of 4-Aminoindazole-3-Carboxylates as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoindazole-3-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their activity as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate further research and drug development efforts.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activities of a series of 4-aminoindazole-3-carboxamide derivatives against wild-type FGFR4 and its gatekeeper mutants (V550L and V550M) are summarized below. These derivatives explore the impact of substitutions on the 3-carboxamide moiety.
| Compound ID | R Group (Substitution on 3-carboxamide) | FGFR4 WT IC50 (nM)[1][2] | FGFR4 V550L IC50 (nM)[1][2] | FGFR4 V550M IC50 (nM)[1][2] |
| 7a | Phenyl | >10000 | >10000 | >10000 |
| 7b | 4-methoxyphenyl | 486.7 | 532.1 | 643.5 |
| 7c | 4-chlorophenyl | 245.3 | 289.7 | 312.8 |
| 7v | 4-(dimethylamino)phenyl | 8.9 | 15.6 | 12.3 |
From the data, a clear SAR trend can be established for the substituent on the phenyl ring of the 3-carboxamide. Unsubstituted phenyl (7a) shows no inhibitory activity. The introduction of electron-donating (methoxy, 7b) or electron-withdrawing (chloro, 7c) groups at the para position leads to a significant increase in potency. The most potent compound in this series, 7v, features a dimethylamino group, suggesting that a strong electron-donating group at this position is highly favorable for FGFR4 inhibition.[1][2]
Further optimization of a related series of 3-amido-1H-indazole-based FGFR4 irreversible inhibitors led to the identification of compound 48c, which demonstrated picomolar activity against FGFR4 wild-type and mutant cell lines.[3]
| Compound ID | Modification | FGFR4 WT kinase IC50 (nM)[3] | Ba/F3 FGFR4 WT cell IC50 (nM)[3] | Ba/F3 FGFR4 V550L cell IC50 (nM)[3] | Ba/F3 FGFR4 V550M cell IC50 (nM)[3] |
| 48c | 3-amido-1H-indazole derivative | 2.9 | < 0.1 | 0.3 | 0.3 |
This highlights the potential of the 3-amido-1H-indazole scaffold for developing highly potent and selective FGFR4 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Kinase Reaction Setup : In a 384-well plate, the kinase reaction is assembled. This includes the specific kinase (e.g., FGFR4), the substrate, ATP, and the test compound (4-aminoindazole-3-carboxylate derivative) at various concentrations. Control wells containing no inhibitor and no enzyme are also prepared.
-
Incubation : The reaction plate is incubated at the optimal temperature for the kinase, typically 30°C or 37°C, for a predetermined duration (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion : ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes any unconsumed ATP. The plate is then incubated at room temperature for 40 minutes.
-
ADP Detection : Kinase Detection Reagent is added to each well. This reagent facilitates the conversion of the newly formed ADP back to ATP and contains luciferase and luciferin, which generate a luminescent signal proportional to the ADP concentration. The plate is incubated at room temperature for 30-60 minutes.
-
Data Acquisition : The luminescence is measured using a plate reader. The IC50 values are then calculated from the dose-response curves.
This assay is used to determine the on-target anti-proliferative activity of the compounds in a cellular context.
-
Cell Culture : Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for proliferation, are engineered to express the target kinase (e.g., wild-type or mutant FGFR4). These engineered cells can proliferate in the absence of IL-3, driven by the activity of the expressed kinase.
-
Compound Treatment : The engineered Ba/F3 cells are seeded in 96-well plates and treated with serial dilutions of the 4-aminoindazole-3-carboxylate derivatives.
-
Incubation : The cells are incubated for a period of 72 hours.
-
Viability Assessment : Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP content as an indicator of metabolically active cells.
-
Data Analysis : The luminescent signal is read using a microplate reader, and the EC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration.
Mandatory Visualizations
The following diagram illustrates the downstream signaling cascade initiated by the activation of FGFR4. The aberrant activation of this pathway is a key driver in hepatocellular carcinoma.[4][5][6]
Caption: Simplified FGFR4 signaling pathway.
The logical flow of a typical in vitro kinase inhibition assay is depicted below.
Caption: Workflow for an in vitro kinase inhibition assay.
The following diagram illustrates the key structural components of the 4-aminoindazole-3-carboxamide scaffold and their influence on inhibitory activity.
Caption: Key SAR determinants for 4-aminoindazole-3-carboxamides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the In Vitro Anticancer Activity of Aminoindazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of recently developed aminoindazole compounds, with a focus on their performance against various cancer cell lines and their mechanisms of action. The information presented is supported by experimental data from recent scientific literature to aid in the evaluation and progression of these promising therapeutic candidates.
Comparative Efficacy of Aminoindazole Derivatives
The in vitro antiproliferative activity of several aminoindazole compounds has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected aminoindazole derivatives and compares them with standard chemotherapeutic agents, doxorubicin and etoposide.
Table 1: IC50 Values (µM) of 6-Substituted Aminoindazole Derivatives and Reference Drugs
| Compound | HCT116 (Colon) | A549 (Lung) | SK-HEP-1 (Liver) | SNU-638 (Gastric) | MDA-MB-231 (Breast) |
| Compound 36 [1][2][3] | 0.4 ± 0.3 | 0.7 ± 0.4 | >20 | 1.5 ± 0.9 | >20 |
| Compound 39 [1][2] | - | 2.8 ± 1.3 | >20 | 1.8 ± 1.4 | 1.7 ± 1.1 |
| Etoposide | 34.32 µg/mL¹ | 3.49 (72h) | - | - | - |
| Doxorubicin [4][5][6] | - | >20 (24h) | - | - | - |
¹Value reported in µg/mL.
Table 2: IC50 Values (µM) of 1H-indazole-3-amine Derivatives and Reference Drug
| Compound | K562 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | Hep-G2 (Liver) |
| Compound 6o [3][7][8][9][10][11][12] | 5.15 ± 0.55 | - | - | - |
| Compound 5k [7][8] | - | - | - | 3.32 ± 0.43 |
| 5-Fluorouracil [7] | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these aminoindazole compounds are provided below.
Cell Viability and Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Cell Fixation: After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
2. MTT Assay This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are plated in 96-well plates and incubated overnight.
-
Compound Incubation: The cells are then treated with different concentrations of the aminoindazole compounds for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C, allowing for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 492 nm using a microplate reader. IC50 values are determined from the resulting data.
Mechanism of Action Assays
1. Cell Cycle Analysis by Flow Cytometry This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound (e.g., compound 6o) for a specified time.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined from the DNA content histograms.
2. Apoptosis Assay (Annexin V/PI Staining) This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of the aminoindazole compound.
-
Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by staining with FITC-conjugated Annexin V and propidium iodide (PI).
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
3. Western Blot Analysis This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular pathways affected by the test compounds.
-
Protein Extraction: Cells are treated with the compound of interest, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., IDO1, p53, MDM2, Bcl-2, Bax), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Visualizing Molecular Mechanisms and Workflows
To better understand the experimental processes and the proposed mechanisms of action of these aminoindazole compounds, the following diagrams have been generated using Graphviz.
Experimental Workflow
Signaling Pathways
Inhibition of IDO1 by Compound 36
One of the key mechanisms identified for certain aminoindazole derivatives is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). Compound 36, in particular, has been shown to suppress the expression of IDO1 protein[1][2][3]. IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of immune cells, such as T cells and natural killer (NK) cells, and promote the generation of regulatory T cells (Tregs), thereby allowing the tumor to evade the immune system[7][13][14][15][16]. By inhibiting IDO1, compound 36 can potentially reverse this immunosuppressive effect and restore anti-tumor immunity.
Modulation of the p53-MDM2 Pathway by Compound 6o
Compound 6o has been reported to induce apoptosis and affect the cell cycle, possibly through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway[3][7][8][10][11][12]. The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis in response to cellular stress. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Small molecules that disrupt the p53-MDM2 interaction can stabilize p53, leading to the activation of its downstream targets, such as p21 (which induces cell cycle arrest) and Bax (which promotes apoptosis)[4][16][17][18][19][20][21][22][23][24][25][26].
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many cancers[6][15][20][24][27][28][29][30]. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, which promotes protein synthesis and cell growth. Certain aminoindazole derivatives have been suggested to exert their anticancer effects by inhibiting components of this pathway.
References
- 1. d-nb.info [d-nb.info]
- 2. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 4. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de [springermedizin.de]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The C terminus of p53 binds the N-terminal domain of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting PI3 kinase/AKT/mTOR signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A genetic approach to mapping the p53 binding site in the MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. The Tumor Suppressor p53: From Structures to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to Kinase Inhibitor Scaffolds: Indazole Versus Other Prominent Moieties
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and ultimate clinical success of a drug candidate. This guide provides an objective comparison of the indazole scaffold, with a focus on derivatives of methyl 4-amino-1H-indazole-3-carboxylate, against other widely recognized kinase inhibitor scaffolds such as quinazoline, pyrimidine, and pyrrolopyrimidine. The comparison is supported by quantitative experimental data and detailed methodologies for key assays.
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
The indazole core has emerged as a "privileged" scaffold in medicinal chemistry, forming the structural basis of numerous approved and investigational kinase inhibitors.[1][2] Its bicyclic aromatic structure provides a rigid framework that can be readily functionalized to achieve high-affinity interactions with the ATP-binding site of various kinases.[1] Several indazole-containing drugs, such as axitinib and pazopanib, have demonstrated clinical efficacy, highlighting the therapeutic potential of this scaffold.[1]
Comparative Analysis of Kinase Inhibitor Scaffolds
To provide a clear comparison, this guide focuses on the inhibitory activities of representative kinase inhibitors from different scaffold classes against three well-validated cancer targets: Epidermal Growth Factor Receptor (EGFR), Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1 (BCR-ABL), and Vascular Endothelial Growth Factor Receptor (VEGFR).
Table 1: Comparative Inhibitory Activity (IC50) Against EGFR
| Scaffold Class | Representative Inhibitor | EGFR (Wild Type) IC50 (nM) | EGFR (T790M Mutant) IC50 (nM) | Reference |
| Indazole | Neratinib | 2 | 92 | [3] |
| Quinazoline | Gefitinib | 2-37 | >10,000 | [3][4] |
| Quinazoline | Erlotinib | 2 | >10,000 | [3][4] |
| Quinazoline | Lapatinib | 10.8 | 347 | [3] |
| Pyrimidine | Osimertinib | 12 | 1 | [5] |
Table 2: Comparative Inhibitory Activity (IC50) Against BCR-ABL
| Scaffold Class | Representative Inhibitor | BCR-ABL (Wild Type) IC50 (nM) | BCR-ABL (T315I Mutant) IC50 (nM) | Reference |
| Indazole | Axitinib | - | - | |
| Aminopyrimidine | Imatinib | 100-600 | >10,000 | [6][7][8] |
| Aminopyrimidine | Nilotinib | 20-30 | >3000 | [6][7][8] |
| Thiazole | Dasatinib | <1-3 | >500 | [6][9] |
Note: While Axitinib is a potent inhibitor of VEGFR, its primary application is not against BCR-ABL, hence the lack of comparable data in this context.
Table 3: Comparative Inhibitory Activity (IC50) Against VEGFR2
| Scaffold Class | Representative Inhibitor | VEGFR2 IC50 (nM) | Reference |
| Indazole | Axitinib | 0.2 | [1] |
| Indazole | Pazopanib | 30 | [1] |
| Pyrrole-Indolinone | Sunitinib | 9 | [10] |
| Quinoline | Sorafenib | 90 | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades targeted by these inhibitors and the workflows of the assays used to evaluate them is crucial for a comprehensive understanding.
Caption: EGFR signaling pathway and point of inhibition.
Caption: BCR-ABL signaling pathway and point of inhibition.
Caption: VEGFR signaling pathway and point of inhibition.
Caption: General experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the direct inhibition of kinase enzymatic activity.
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Dilute purified recombinant kinase in Assay Buffer to the desired concentration (e.g., 2X final concentration).
-
Substrate/ATP Solution: Prepare a solution of biotinylated peptide substrate and ATP in Assay Buffer (e.g., 2X final concentration).
-
Test Compound: Prepare serial dilutions of the inhibitor in DMSO. Further dilute in Assay Buffer.
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in TR-FRET buffer.
-
-
Assay Procedure :
-
Add 5 µL of the test compound solution to the wells of a low-volume 384-well plate.
-
Add 5 µL of the Kinase Solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Solution to all wells.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the reaction by adding 5 µL of the Detection Reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate using a TR-FRET-compatible microplate reader (Excitation: 320-340 nm, Emission: 615 nm for Europium and 665 nm for APC).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on cell viability and proliferation.[11][12]
-
Cell Culture and Seeding :
-
Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the kinase inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay and Data Analysis :
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot for Phosphoprotein Analysis
This method is used to determine the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of downstream target proteins.
-
Cell Lysis and Protein Quantification :
-
Treat cells with the kinase inhibitor as described in the MTT assay protocol.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein as a loading control.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
The indazole scaffold represents a highly versatile and clinically validated platform for the development of potent kinase inhibitors. As demonstrated in the comparative data, indazole-based inhibitors like axitinib and pazopanib exhibit excellent potency against key targets such as VEGFR. While other scaffolds like quinazolines and pyrimidines have also yielded highly successful drugs, particularly against EGFR, the adaptability of the indazole core allows for the generation of inhibitors against a wide range of kinases. The choice of scaffold ultimately depends on the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the resulting molecule. This guide provides a foundational framework for researchers to make informed decisions in the rational design of next-generation kinase inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IE [thermofisher.com]
A Comparative Analysis of 1H- vs. 2H-Indazole Derivatives in Biological Assays: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry. Its two primary regioisomers, 1H- and 2H-indazole, offer distinct physicochemical and pharmacological properties. This guide provides an objective comparison of their performance in various biological assays, supported by experimental data, to inform the rational design of novel therapeutics.
The subtle difference in the position of the nitrogen atom in the pyrazole ring of indazole isomers can significantly influence their biological activity. While 1H-indazoles are more thermodynamically stable and are frequently found in FDA-approved drugs, 2H-indazole derivatives have demonstrated potent and sometimes superior activity in a range of biological assays. This comparative analysis delves into their anticancer, antiprotozoal, and anti-inflammatory activities, providing a comprehensive overview for researchers in the field.
Comparative Biological Activity: Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative 1H- and 2H-indazole derivatives, offering a clear comparison of their potency. It is important to note that direct head-to-head comparisons of 1H- and 2H-indazole regioisomers with identical substitution patterns are not extensively available in the literature.[1] This section collates data from various studies to provide a comparative perspective.
Table 1: Comparative Anticancer Activity of 1H- and 2H-Indazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-Indazole | Compound 2f | 4T1 (Breast) | 0.23 | [2] |
| A549 (Lung) | 0.89 | [2] | ||
| MCF-7 (Breast) | 0.43 | [2] | ||
| HCT116 (Colon) | 0.56 | [2] | ||
| HepG2 (Liver) | 1.15 | [2] | ||
| Compound 6o | K562 (Leukemia) | 5.15 | [3] | |
| PC-3 (Prostate) | 18.3 | [1] | ||
| A549 (Lung) | >40 | [3] | ||
| 2H-Indazole | N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide 4 | A2780 (Ovarian) | 4.21 | [4] |
| A549 (Lung) | 18.6 | [4] |
Table 2: Comparative Antiprotozoal Activity of 1H- and 2H-Indazole Derivatives
A direct comparative study on the antiprotozoal activity of 2-phenyl-2H-indazole derivatives against Entamoeba histolytica revealed their superior potency over the parent 1H-indazole.
| Compound | Protozoan Strain | IC50 (µM) |
| 1H-Indazole | E. histolytica | 0.740 |
| 2-Phenyl-2H-indazole | E. histolytica | <0.050 |
| 2-(4-Chlorophenyl)-2H-indazole | E. histolytica | <0.050 |
| 2-(4-Methoxycarbonylphenyl)-2H-indazole | E. histolytica | <0.050 |
Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition) of Indazole Derivatives
While direct comparative studies are limited, research has shown the anti-inflammatory potential of both 1H- and 2H-indazole derivatives through the inhibition of cyclooxygenase-2 (COX-2).
| Compound Class | Derivative Example | COX-2 Inhibition IC50 (µM) | Reference |
| 1H-Indazole | 5-aminoindazole | 12.32 | [5] |
| 6-nitroindazole | 19.22 | [5] | |
| Indazole | 23.42 | [5] | |
| 2H-Indazole | 2,3-diphenyl-2H-indazole derivative 18 | Active (Specific IC50 not provided) | [6] |
| 2,3-diphenyl-2H-indazole derivative 23 | Active (Specific IC50 not provided) | [6] |
Signaling Pathways and Experimental Workflows
The biological effects of indazole derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for drug development.
ASK1 Signaling Pathway in Apoptosis
Apoptosis Signal-Regulating Kinase 1 (ASK1) is a key component of the MAPK signaling cascade and a therapeutic target for inflammatory diseases.[7] 1H-indazole derivatives have been developed as potent ASK1 inhibitors.
Caption: The ASK1 signaling pathway leading to apoptosis and its inhibition by 1H-indazole derivatives.
General Workflow for Comparative Biological Evaluation
A systematic approach is necessary to compare the biological activities of 1H- and 2H-indazole derivatives.
Caption: A general experimental workflow for the synthesis and comparative biological evaluation of indazole isomers.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in biological research. This section provides detailed methodologies for key experiments cited in the comparative analysis.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (1H- and 2H-indazole derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction:
-
In a well of a microplate, add the test compound solution. Include a "no inhibitor" control (DMSO only) and a "no kinase" background control.
-
Add the kinase enzyme to each well (except the background control) and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (1H- and 2H-indazole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with different concentrations of the test compounds and incubate for the desired time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a cell lysate to study the effects of compounds on signaling pathways.
Materials:
-
Cell lysates from cells treated with indazole derivatives
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific to the target signaling proteins (e.g., phospho-p38, total p38, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Separation: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The comparative analysis of 1H- and 2H-indazole derivatives reveals distinct and sometimes overlapping biological activities. While 1H-indazoles are more prevalent in clinically approved drugs, the potent activity of certain 2H-indazole derivatives, particularly in antiprotozoal assays, highlights their therapeutic potential. The choice between these two scaffolds for drug design will depend on the specific biological target and the desired pharmacological profile. The provided data tables, signaling pathway diagrams, and detailed experimental protocols serve as a valuable resource for researchers to navigate the complexities of indazole chemistry and biology, ultimately aiding in the development of novel and effective therapeutic agents. Further head-to-head comparative studies with a broader range of substituents and biological assays are warranted to fully elucidate the structure-activity relationships of these two important classes of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Evaluating the Selectivity of Amino-Indazole Carboxamide-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of targeted kinase inhibitors. This guide provides a comparative analysis of the selectivity of inhibitors built around the 4-amino-1H-indazole-3-carboxylate and related amino-indazole carboxamide cores. While specific, comprehensive selectivity data for inhibitors derived directly from methyl 4-amino-1H-indazole-3-carboxylate is not extensively available in the public domain, this guide leverages published data from structurally related compounds to provide a valuable reference for evaluating selectivity and potential off-target effects.
The ability of a kinase inhibitor to selectively bind to its intended target while minimizing interactions with other kinases is a critical factor in determining its therapeutic efficacy and safety profile. Poor selectivity can lead to off-target toxicities and undesirable side effects. This guide presents quantitative data from kinase profiling assays, details the experimental methodologies used to obtain this data, and provides visual representations of key experimental workflows and signaling pathways to aid in the understanding and evaluation of inhibitor selectivity.
Comparative Kinase Inhibition Profiles
The selectivity of kinase inhibitors is typically assessed by screening them against a large panel of kinases, often representing a significant portion of the human kinome. The data is commonly presented as either the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a fixed concentration.
Table 1: Kinome-wide Selectivity of a 3-Amino-1H-indazol-6-yl-benzamide Derivative
One study provides an extensive kinome-wide profiling of a representative 3-amino-1H-indazole-based inhibitor (Compound 4 ) against a panel of 402 kinases.[1] The results highlight a spectrum-selective inhibition profile, with potent activity against FLT3, PDGFRα, and Kit kinases.[1]
| Target Kinase Family | Representative Kinases with Significant Inhibition |
| Primary Targets | FLT3, PDGFRα, c-KIT |
| Off-Targets | Various kinases across the kinome (refer to full profiling data) |
| Significant inhibition is defined as a high-affinity interaction in competitive binding assays. |
In addition to biochemical assays, the cellular activity of these compounds was evaluated in cell lines dependent on specific kinases for proliferation.
Table 2: Cellular Potency of Amino-Indazole Derivatives
| Compound | Target Kinase | Cell Line | EC50 (nM) |
| 4 | FLT3 | MOLM13 | 5 |
| 4 | PDGFRα-T674M | Ba/F3 | 17 |
| 4 | Kit-T670I | Ba/F3 | 198 |
| 11 | FLT3 | MOLM13 | 4 |
| 11 | PDGFRα-T674M | Ba/F3 | 10 |
| 11 | Kit-T670I | Ba/F3 | 100 |
| *Data sourced from a study on amino-indazole scaffolds.[1] |
Table 3: Selectivity of a 1H-Indazole-3-carboxamide PAK1 Inhibitor
A separate study on 1H-indazole-3-carboxamide derivatives identified a potent and selective inhibitor of p21-activated kinase 1 (PAK1).[2] The lead compound, 30l , demonstrated high selectivity for PAK1 when screened against a panel of 29 other kinases.[2]
| Compound | Primary Target | IC50 (nM) | Selectivity Panel |
| 30l | PAK1 | 9.8 | High selectivity against 29 other kinases |
| *Data from a study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors.[2] |
Experimental Protocols
The following are generalized experimental protocols for key assays used to evaluate the selectivity of kinase inhibitors, based on methodologies described in the cited literature.
In Vitro Kinase Profiling (Competitive Binding Assay)
This assay measures the ability of a test compound to compete with a known, immobilized ligand for binding to the ATP site of a panel of kinases.
Methodology:
-
Kinase Preparation: A comprehensive panel of purified human kinases is utilized.
-
Compound Preparation: Test compounds are serially diluted to the desired concentrations.
-
Assay Plate Preparation: Kinases are incubated with the test compound and an immobilized ATP-site ligand.
-
Binding and Detection: The amount of kinase bound to the immobilized ligand is quantified, typically using a technology like quantitative PCR to measure the amount of DNA-tagged kinase.
-
Data Analysis: The results are expressed as the percentage of the kinase that is bound to the immobilized ligand compared to a DMSO control. A lower percentage indicates stronger binding of the test compound.
Cellular Proliferation Assay
This assay determines the effect of an inhibitor on the growth of cancer cell lines that are dependent on the activity of a specific kinase for their proliferation and survival.
Methodology:
-
Cell Culture: Cancer cell lines expressing the target kinase (e.g., MOLM13 for FLT3) are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for effects on proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: General workflow for kinase inhibitor selectivity profiling.
References
- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Aminoindazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aminoindazole scaffold has emerged as a privileged structure in the development of kinase inhibitors, demonstrating therapeutic potential in oncology and inflammatory diseases. A critical attribute of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides an objective comparison of the cross-reactivity profiles of three distinct aminoindazole-based compounds, supported by experimental data from biochemical and cellular assays.
Introduction to Aminoindazole Compounds
Aminoindazoles represent a versatile class of heterocyclic compounds that have been successfully employed as "hinge-binding" motifs in numerous kinase inhibitors. Their ability to form key hydrogen bonds with the kinase hinge region provides a strong anchor for achieving high-potency inhibition. This guide focuses on a comparative analysis of three such compounds, each designed to target different kinase families:
-
Compound 1 (3-amino-1H-indazol-6-yl-benzamide derivative): A multi-targeted inhibitor primarily aimed at FLT3, PDGFRα, and Kit kinases.
-
Compound 2 (SU1261): A selective inhibitor of I-kappa-B kinase alpha (IKKα).
-
Compound 3 (Compound 7v): A covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).
Comparative Cross-Reactivity Profiles
The selectivity of these aminoindazole compounds has been assessed using broad kinase panels. The following tables summarize their inhibitory activities against their intended targets and a selection of off-target kinases.
Table 1: Kinase Inhibition Profile of Compound 1 (3-amino-1H-indazol-6-yl-benzamide derivative)
This compound was profiled against a panel of 402 kinases using the KINOMEscan™ competition binding assay at a concentration of 10 µM. The results are presented as percent of control, where a lower number indicates stronger binding.
| Kinase Target | Percent of Control (@ 10 µM) |
| FLT3 | < 0.1 |
| PDGFRα | < 0.1 |
| Kit | < 0.1 |
| ABL1 | < 0.1 |
| AURKA | 1.5 |
| CLK1 | < 0.1 |
| CSF1R | < 0.1 |
| DDR1 | < 0.1 |
| EPHA3 | 0.2 |
| EPHA8 | < 0.1 |
| FGFR1 | 0.1 |
| FGFR2 | 0.2 |
| FGFR3 | 0.2 |
| FGFR4 | < 0.1 |
| LCK | 0.1 |
| SRC | 0.1 |
| VEGFR2 | 0.1 |
Data extracted from the supplementary materials of "An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit"[1].
Table 2: Kinase Inhibition Profile of Compound 2 (SU1261)
This compound was designed for selectivity towards IKKα over the closely related IKKβ. The inhibitory constants (Ki) highlight this selectivity.
| Kinase Target | Ki (nM) | Selectivity (IKKβ/IKKα) |
| IKKα | 10 | 68-fold |
| IKKβ | 680 |
Data from "Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling"[2][3].
Table 3: Kinase Inhibition Profile of Compound 3 (Compound 7v)
This covalent inhibitor was developed for high selectivity for FGFR4, including mutant forms, while sparing other FGFR family members.
| Kinase Target | IC50 (nM) |
| FGFR4 | < 10 |
| FGFR4 V550L | < 10 |
| FGFR4 V550M | < 10 |
| FGFR1 | > 1000 |
| FGFR2 | > 1000 |
| FGFR3 | > 1000 |
Data from "Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4"[4].
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity studies. Below are generalized protocols for the key assays used to characterize the aminoindazole compounds discussed.
KINOMEscan™ Competition Binding Assay
This high-throughput assay quantitatively measures the binding of a compound to a large panel of kinases.
Principle: The assay is based on the competition between a test compound and an immobilized, active-site-directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Methodology:
-
Kinase Preparation: A large panel of human kinases are individually expressed as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.
-
Competition Assay: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together to allow for binding competition.
-
Quantification: After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates stronger binding of the test compound to the kinase.
ADP-Glo™ Kinase Assay (Biochemical IC50/Ki Determination)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Methodology:
-
Kinase Reaction: The kinase, substrate, ATP, and various concentrations of the inhibitor are incubated in a multi-well plate to allow for the enzymatic reaction.
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and eliminate any unconsumed ATP.
-
ADP to ATP Conversion and Detection: A "Kinase Detection Reagent" is added, which contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal from the newly synthesized ATP.
-
Signal Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is correlated with the amount of ADP produced. The IC50 or Ki value for the inhibitor is determined by plotting the kinase activity against the inhibitor concentration.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of a target kinase and its downstream substrates within a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a protein, the inhibitory effect of a compound on kinase activity can be visualized and quantified.
Methodology:
-
Cell Culture and Treatment: Cells expressing the target kinase are cultured and then treated with various concentrations of the aminoindazole inhibitor for a specified duration.
-
Cell Lysis: The cells are washed and then lysed to release the cellular proteins. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein or its substrate. The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Signal Detection: A chemiluminescent substrate is added, which reacts with the HRP on the secondary antibody to produce light. The signal is captured using an imaging system.
-
Data Analysis: The intensity of the band corresponding to the phosphorylated protein is quantified. A decrease in band intensity in inhibitor-treated cells compared to untreated cells indicates the inhibitory activity of the compound. The membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein to serve as a loading control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by the aminoindazole compounds and the general workflow for their in vitro characterization.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Anticancer Candidate: A Comparative Analysis of an Indazole Derivative Against Standard Chemotherapeutic Agents
A detailed guide for researchers and drug development professionals on the cytotoxic potential of a representative 1H-indazole-3-amine derivative compared to established anticancer drugs. This report provides a side-by-side view of efficacy, outlines experimental methodologies, and visualizes key biological pathways and workflows.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of the representative indazole derivative was evaluated against human chronic myeloid leukemia (K562) and human lung carcinoma (A549) cell lines. The results, presented as IC50 values (the concentration of a drug that inhibits 50% of cell growth), are compared with those of standard chemotherapeutic agents: 5-Fluorouracil, Cisplatin, and Doxorubicin.
| Compound | K562 IC50 (µM) | A549 IC50 (µM) |
| Indazole Derivative (Compound 6o) | 5.15 [1][2] | >10 [1] |
| 5-Fluorouracil | ~1.0 - 5.0 | ~5.0 - 10.3 |
| Cisplatin | ~1.0 - 3.0 | ~7.5 - 16.5[3] |
| Doxorubicin | ~0.02 - 0.8[4] | ~0.01 - >20[5] |
Data Interpretation: The representative indazole derivative, Compound 6o, demonstrates promising activity against the K562 cell line with an IC50 value of 5.15 µM.[1][2] Its efficacy against the A549 cell line was less pronounced in the cited study. When compared to standard agents, the indazole derivative shows comparable potency to 5-Fluorouracil in K562 cells. However, it is less potent than Cisplatin and significantly less potent than Doxorubicin in this cell line. The IC50 values for the standard drugs can vary significantly between studies, reflecting differences in experimental conditions.
Mechanism of Action: A Glimpse into the Indazole Scaffold
Studies on 1H-indazole-3-amine derivatives suggest that their anticancer effects are multifaceted. The representative Compound 6o has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in a concentration-dependent manner.[1][2] One of the proposed mechanisms involves the inhibition of the Bcl-2 family of anti-apoptotic proteins and interference with the p53/MDM2 pathway.[1][2] The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its activity is negatively regulated by MDM2. By disrupting the p53/MDM2 interaction, the indazole derivative may lead to an increase in p53 levels, thereby promoting apoptosis in cancer cells.
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of a potential anticancer compound. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells (e.g., K562 or A549) are seeded into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: A stock solution of the test compound (e.g., the indazole derivative or a standard drug) is prepared in a suitable solvent, such as DMSO. A series of dilutions are then made in culture medium to achieve the desired final concentrations. The medium from the cell plates is carefully removed, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells. Control wells containing medium with the solvent (e.g., DMSO) at the same final concentration as in the treated wells, and wells with medium alone (blank) are also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) is added to each well. The plates are then returned to the incubator for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed from the wells. 100-150 µL of a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals. The plate is then gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may also be used to subtract background absorbance.
-
Data Analysis and IC50 Calculation: The absorbance values of the blank wells are subtracted from all other readings. The percentage of cell viability is calculated for each concentration of the test compound relative to the solvent-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
In Vivo Efficacy of Methyl 4-Amino-1H-indazole-3-carboxylate Analogs: A Comparative Guide
For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of several analogs of methyl 4-amino-1H-indazole-3-carboxylate. The data presented is compiled from various preclinical studies and is intended to offer insights into the anti-tumor potential of these compounds in different cancer models.
This guide summarizes key in vivo studies on promising indazole-3-carboxylate analogs, presenting quantitative data on their anti-tumor activity. Detailed experimental protocols for the cited studies are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the mechanisms of action and experimental designs.
Comparative In Vivo Efficacy of Indazole Analogs
The following table summarizes the in vivo anti-tumor efficacy of selected this compound analogs from different chemical series.
| Compound ID | Analog Series | Cancer Model | Dosing Regimen | Primary Efficacy Endpoint | Result |
| 2f | Indazole Derivative | 4T1 Syngeneic (Breast Cancer) | 12.5 mg/kg & 25 mg/kg, i.p., daily for 16 days | Tumor Growth Inhibition | Suppressed tumor growth.[1][2][3] |
| 14 | 2H-Indazole-3-carboxamide | Syngeneic Colon Cancer | Not specified | Tumor Growth Inhibition | Significantly impaired tumor growth. |
| 11 | N-phenylindazolyl Diarylurea | WiDr Xenograft (Colorectal) & 4T1 Syngeneic (Breast Cancer) | 25 mg/kg, i.p., daily for 17 days | Tumor Growth Inhibition | Significantly reduced tumor growth.[4][5] |
| 30l | 1H-Indazole-3-carboxamide | MDA-MB-231 Xenograft (Breast Cancer) | Not specified | Inhibition of Metastasis | Significantly suppressed migration and invasion. |
| 88 | 1H-Indazole Derivative | Tamoxifen-Resistant Breast Cancer Xenograft | Not specified | Tumor Regression | Induced tumor regression.[6] |
Detailed Experimental Protocols
In Vivo Tumor Growth Inhibition Study of Compound 2f
-
Animal Model: Female BALB/c mice.
-
Cell Line: 4T1 murine breast cancer cells.
-
Vehicle: Not specified.
-
Procedure:
-
4T1 cells were subcutaneously injected into the mice.
-
When tumors became palpable, mice were randomized into three groups: vehicle control, 2f (12.5 mg/kg), and 2f (25 mg/kg).
-
Treatments were administered via intraperitoneal (i.p.) injection once daily for 16 consecutive days.
-
Tumor volumes were measured regularly using calipers and calculated using the formula: (Length × Width²) / 2.[1]
-
Body weights of the mice were monitored to assess toxicity.
-
In Vivo Tumor Growth Inhibition Study of N-phenylindazolyl Diarylurea Compound 11
-
Animal Model: Not specified for WiDr xenograft; for 4T1 syngeneic model, likely BALB/c mice.
-
Cell Lines: WiDr human colorectal adenocarcinoma cells and 4T1 murine breast cancer cells.
-
Vehicle: Not specified.
-
Procedure:
-
Tumor cells were implanted in the mice to establish either a xenograft (WiDr) or syngeneic (4T1) model.
-
Once tumors reached a certain volume, mice were treated with compound 11 at a dose of 25 mg/kg via intraperitoneal (i.p.) injection, once daily for 17 days.[5]
-
Signaling Pathways and Experimental Workflows
ROS-Mitochondrial Apoptosis Pathway
Compound 2f is suggested to induce apoptosis via the ROS-mitochondrial pathway. An increase in reactive oxygen species (ROS) can lead to mitochondrial dysfunction and the release of pro-apoptotic factors, ultimately triggering programmed cell death.[1][2][3]
Caption: Proposed mechanism of action for Compound 2f via the ROS-mitochondrial apoptosis pathway.
PGE2/EP4 Signaling Pathway
Compound 14 acts as an antagonist of the EP4 receptor, which is involved in the prostaglandin E2 (PGE2) signaling pathway. This pathway is implicated in tumor growth and immune suppression.
Caption: Simplified diagram of the PGE2/EP4 signaling pathway and the inhibitory action of Compound 14.
VEGF Signaling Pathway in Angiogenesis
The anti-angiogenic properties of N-phenylindazolyl diarylurea compound 11 are likely mediated through the inhibition of pathways such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for the formation of new blood vessels that supply tumors.
Caption: Overview of the VEGF signaling pathway, a potential target for the anti-angiogenic Compound 11.
PAK1 Signaling in Cancer Metastasis
Compound 30l , a PAK1 inhibitor, targets the p21-activated kinase 1 (PAK1) signaling pathway, which is involved in regulating cell migration and invasion, key processes in cancer metastasis.
Caption: The PAK1 signaling pathway in cancer metastasis and its inhibition by Compound 30l.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates a general workflow for conducting an in vivo xenograft study to evaluate the efficacy of anti-cancer compounds.
Caption: General experimental workflow for an in vivo anti-tumor efficacy study using a xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Synthesis, in vitro, and in vivo evaluation of novel N-phenylindazolyl diarylureas as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 4-Amino-1H-Indazole-3-Carboxylate
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of methyl 4-amino-1H-indazole-3-carboxylate, synthesized from available data on structurally similar compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the safety profiles of analogous indazole compounds. Therefore, this compound should be handled as a potentially hazardous substance. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to adhere to all local, state, and federal regulations.
Immediate Safety and Handling Information
Before beginning any disposal procedure, it is crucial to understand the potential hazards and necessary precautions. Based on data from similar indazole derivatives, this compound should be treated with caution.
Potential Hazard Identification:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |
| May cause respiratory irritation | Specific target organ toxicity (single exposure), Respiratory system (Category 3) |
| May damage fertility or the unborn child | Reproductive Toxicity (potential hazard based on some related compounds) |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory best practices.
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[1][2]
-
Skin and Body Protection: A lab coat must be worn to prevent skin exposure.
-
Respiratory Protection: If handling the compound in powdered form or if there is a risk of aerosolization, use a NIOSH-approved respirator.[3]
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must follow hazardous waste management principles. Do not dispose of this chemical in standard trash or down the drain.[4]
-
Waste Segregation:
-
Treat this compound as a hazardous chemical waste.
-
All contaminated materials, including disposable labware (e.g., weighing boats, pipette tips) and used PPE (e.g., gloves, disposable lab coats), should also be considered hazardous waste.
-
-
Containerization:
-
Primary Container: Collect waste this compound (solid) and any contaminated disposable materials in a designated, chemically compatible, and leak-proof container. The container must be kept tightly closed except when adding waste.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, secondary container to mitigate potential spills.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
Full Chemical Name: "this compound."
-
Associated Hazards (e.g., "Toxic," "Irritant").
-
Date of waste accumulation.
-
-
-
Storage:
-
Final Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
Personal protective equipment for handling methyl 4-amino-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of methyl 4-amino-1H-indazole-3-carboxylate, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. Indazole derivatives, while valuable in medicinal chemistry, require careful handling due to their potential biological activities and associated hazards.[1][2][3][4]
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[5][6] The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Chemical Safety Goggles | Must be worn at all times to protect against dust particles and potential splashes. Standard eyeglasses are not a substitute.[7][8] |
| Nitrile Gloves | Provides a barrier against skin contact. Double gloving is recommended for enhanced protection.[7] Gloves should be changed regularly, and immediately if contaminated or damaged.[7] | |
| Laboratory Coat | A flame-resistant lab coat should be worn to protect against spills and contamination of personal clothing.[5] | |
| Secondary (Procedural Dependent) | Respirator (N95 or higher) | Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[5][7] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during bulk transfers or solution preparation.[7][9] | |
| Chemical-Resistant Apron | To be worn over the lab coat during procedures with a high likelihood of splashes or spills.[10] | |
| Ancillary | Closed-toe Shoes | Non-slip, closed-toe footwear is mandatory in the laboratory to protect against spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe handling.
Experimental Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably a certified chemical fume hood or a glove box, to contain any airborne particles.[11]
-
Before entering the designated area, don all required primary PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
-
Handling:
-
When weighing the solid compound, use anti-static weigh paper to prevent dispersal of the powder.
-
If preparing a solution, slowly add the powder to the solvent to avoid splashing.
-
Handle all containers with care to prevent spills.
-
-
Post-Handling:
-
After the procedure, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.
-
Properly segregate and dispose of all contaminated materials.
-
Disposal Plan
Proper disposal of chemical waste is paramount to environmental safety and regulatory compliance.
Waste Segregation and Disposal Protocol:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | All solid waste, including contaminated weigh paper, gloves, and bench paper, should be placed in a designated solid chemical waste container. |
| Liquid Waste | Labeled, sealed, and chemical-resistant container | Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not pour down the drain.[11] |
| Sharps Waste | Puncture-proof sharps container | Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container. |
Key Disposal Considerations:
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Waste containers should be kept closed when not in use.
-
Follow all institutional and local regulations for hazardous waste disposal.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. jchr.org [jchr.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pppmag.com [pppmag.com]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. epa.gov [epa.gov]
- 10. newreachglobal.com [newreachglobal.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
